3-(4-(Methylthio)phenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVFRXZLBGVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396617 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138485-81-1 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(methylsulfanyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid
CAS Number: 138485-81-1
This technical guide provides a comprehensive overview of 3-(4-(Methylthio)phenyl)propanoic acid, including its chemical and physical properties, spectral data, synthesis protocols, and a discussion of its potential biological significance within the broader class of arylpropanoic acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a sulfur-containing aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 138485-81-1 | LookChem[1] |
| Molecular Formula | C₁₀H₁₂O₂S | PubChem[2] |
| Molecular Weight | 196.27 g/mol | PubChem[2] |
| IUPAC Name | 3-(4-methylsulfanylphenyl)propanoic acid | PubChem[2] |
| Appearance | Light yellow powder | LookChem[3] |
| Melting Point | 98-102 °C | Sigma-Aldrich |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3-AA | 2.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected and reported spectral data.
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the two methylene groups of the propanoic acid chain (likely complex multiplets or triplets), and a singlet for the methylthio group. |
| ¹³C NMR | The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted carbons), the two methylene carbons, and the methyl carbon of the thioether group. |
| IR Spectroscopy | The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching vibration for the carbonyl group, and C-S stretching vibrations. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 3-(arylthio)propanoic acids involves the reaction of a substituted thiophenol with 3-chloropropanoic acid under basic conditions. The following is a general procedure adapted from the literature for the synthesis of related compounds[4].
Materials:
-
4-(Methylthio)phenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
A solution of sodium hydroxide in water is prepared in a reaction vessel.
-
4-(Methylthio)phenol is dissolved in ethanol and added to the sodium hydroxide solution.
-
An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.
-
The mixture is stirred at room temperature or with gentle heating for several hours to allow the reaction to proceed to completion.
-
After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the product.
-
The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system to yield pure this compound.
General Protocol for Spectral Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.
Biological Activity
Arylpropanoic acid derivatives are a well-known class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The biological effects of many arylpropanoic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis[5].
While the broader class of arylpropanoic acids is extensively studied, specific biological data for this compound is not widely available in the current literature. Phenylpropionic acid itself, isolated from Streptomyces, has demonstrated antimicrobial activity against various bacteria and fungi[1]. This suggests that derivatives such as this compound may also possess interesting biological properties that warrant further investigation.
Given the structural similarity to other biologically active molecules, potential areas for future research on this compound could include:
-
Anti-inflammatory activity: Assessing its ability to inhibit COX-1 and COX-2 enzymes.
-
Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.
-
Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.
Due to the lack of specific biological studies on this compound, no signaling pathways directly involving this compound can be depicted at this time.
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
References
- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Physical Properties of 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Methylthio)phenyl)propanoic acid, a substituted derivative of phenylpropanoic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a carboxylic acid group, a phenyl ring, and a methylthio substituent, imparts a unique combination of physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for applications ranging from synthetic chemistry to drug design and development, where factors like solubility, acidity, and lipophilicity govern a molecule's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for a key physical property measurement.
Core Physical and Chemical Properties
The physical properties of this compound have been reported by various chemical suppliers and databases. A summary of these key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂S | [1] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 97 - 102 °C | [3] |
| Boiling Point | 348.7 °C at 760 mmHg | |
| Density | 1.19 g/cm³ | |
| LogP (Octanol-Water Partition Coefficient) | 2.4257 | |
| Flash Point | 164.7 °C | |
| pKa (Predicted) | 4.65 ± 0.10 | [4] |
| Vapor Pressure | 1.86E-05 mmHg at 25°C | [2] |
Note: Some physical properties are computationally predicted and should be confirmed by experimental data.
Solubility and Acidity Profile
Solubility
Specific experimental solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes both a nonpolar aromatic ring and a polar carboxylic acid group, it is expected to exhibit moderate solubility in polar organic solvents such as alcohols, ethers, and acetone, and limited solubility in nonpolar solvents like hexanes. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
For context, the parent compound, 3-phenylpropanoic acid, is reported to be soluble in ethanol, diethyl ether, and benzene, and has a water solubility of 5.9 g/L at 20°C.[5]
Acidity (pKa)
Experimental Protocols
Detailed experimental protocols specifically for the determination of the physical properties of this compound are not published. However, standard methodologies for organic compounds can be applied. Below are detailed, generalized protocols for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this would be applicable to its molten state or if it were a liquid at standard conditions.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Clamp and stand
Procedure:
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.
-
Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is suspended in a heating bath. The bath is heated gradually.
-
Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Solubility Determination (Visual Method)
This provides a qualitative or semi-quantitative measure of solubility.
Apparatus:
-
Small vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Solvent Addition: A known volume (e.g., 1 mL) of the desired solvent is added to a pre-weighed amount of this compound (e.g., 10 mg) in a vial.
-
Mixing: The vial is capped and vortexed for a set period (e.g., 1-2 minutes) at room temperature.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Incremental Addition: If the solid has dissolved, more of the compound is added in small, weighed increments, with vortexing after each addition, until the solution is saturated (i.e., solid material remains undissolved).
-
Classification: The solubility is then classified based on the amount of solute dissolved in a given volume of solvent (e.g., very soluble, soluble, sparingly soluble, etc.). For quantitative analysis, the saturated solution would be filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
pKa Determination (Potentiometric Titration)
This is a standard method for determining the acid dissociation constant.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low).
-
Titration Setup: The beaker containing the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the melting point of this compound, a fundamental physical property.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 3-[4-(Methylthio)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 3-(3-Ethyl-5-(methylthio)phenyl)propanoic acid CAS#: 1804152-01-9 [m.chemicalbook.com]
- 5. 3-phenylpropanoic acid [chemister.ru]
An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid
This technical guide provides a comprehensive overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, properties, synthesis methodologies, and potential for biological activity, adhering to a technical format for a scientific audience.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid containing a methylthio group. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-Methylsulfanylphenyl)propanoic Acid | [1][2] |
| CAS Number | 138485-81-1 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₂S | [1][3] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | Light yellow powder | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
Two primary synthetic routes for the preparation of 3-(arylthio)propanoic acids are prevalent in the literature. These methods can be adapted for the specific synthesis of this compound.
Method 1: Nucleophilic Substitution of 3-Chloropropanoic Acid
This method involves the reaction of 4-(methylthio)phenol with 3-chloropropanoic acid in the presence of a base.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)phenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Addition of Reagent: To this solution, add 3-chloropropanoic acid (1.05 equivalents) portion-wise while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method 2: Copper-Catalyzed Cross-Coupling Reaction
This alternative synthesis involves a copper(I)-catalyzed reaction between 4-iodoanisole (as a precursor to the methylthio group, followed by demethylation and methylation) or a suitable aryl iodide and 3-mercaptopropionic acid.[6][7]
Experimental Protocol:
-
Reaction Setup: To a flask containing 4-iodoanisole (1 equivalent) and 3-mercaptopropionic acid (1.2 equivalents), add copper(I) oxide (0.1 equivalents) and a suitable ligand (e.g., L-proline, 0.2 equivalents).
-
Solvent and Base: Add a high-boiling point solvent such as dimethylformamide (DMF) and a base, for example, potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified. The product is then extracted with an organic solvent and purified as described in Method 1. A subsequent demethylation and methylation step would be required to obtain the final product.
Diagram of Synthetic Workflow:
Caption: General synthetic workflows for the preparation of this compound.
Biological Activity and Experimental Protocols
While specific biological data for this compound is not extensively reported in the public domain, propionic acid derivatives are known to exhibit a range of biological activities.[8][9] A common initial step in drug discovery is the assessment of a compound's cytotoxicity against various cell lines.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of Biological Screening Workflow:
Caption: A generalized workflow for the initial in vitro biological screening of a test compound.
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 (s, 1H) | -C=O | 170 - 180 |
| Ar-H | 7.1 - 7.3 (d, 2H) | Ar-C (quaternary) | 135 - 145 |
| Ar-H | 7.0 - 7.2 (d, 2H) | Ar-CH | 125 - 135 |
| -CH₂-COOH | 2.9 - 3.1 (t, 2H) | -CH₂-COOH | 30 - 40 |
| Ar-CH₂- | 2.6 - 2.8 (t, 2H) | Ar-CH₂- | 30 - 40 |
| -S-CH₃ | 2.4 - 2.5 (s, 3H) | -S-CH₃ | 15 - 20 |
*s = singlet, d = doublet, t = triplet
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, characteristic of the broader class of aryl propionic acids. This guide provides foundational information and detailed experimental protocols to facilitate further research and development involving this molecule. The provided workflows for synthesis and biological screening offer a starting point for its investigation as a potential therapeutic agent. Further studies are warranted to fully elucidate its biological profile and mechanism of action.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 13. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known properties and applications of 3-(4-(methylthio)phenyl)propanoic acid. While the compound belongs to the broader class of arylpropanoic acids, which includes many biologically active molecules, current scientific literature focuses primarily on its role as a chemical intermediate rather than a pharmacologically active agent.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 196.27 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂O₂S | [1] |
| CAS Number | 138485-81-1 | [1] |
| Appearance | Light yellow powder | [2] |
| Purity | Typically ≥95% | [3] |
| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid | [2] |
Application in Organic Synthesis
The primary documented application of this compound is as a precursor in the synthesis of more complex molecules. It serves as a versatile building block for creating novel compounds with potential applications in materials science and medicinal chemistry.
Experimental Protocol: One-Pot Synthesis of 6-Methylthiochromen-4-one
One notable application is in the synthesis of thiochromen-4-ones. The following protocol details the conversion of this compound into 6-Methylthiochromen-4-one.[4]
Materials:
-
This compound (1.0 mmol, 196 mg)
-
Eaton's reagent (Phosphorus pentoxide-methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
A solution of this compound in dichloromethane is prepared.
-
The solution is treated with an excess of Eaton's reagent.
-
The reaction mixture is stirred, and the progress is monitored (e.g., by Thin Layer Chromatography).
-
Upon completion, the reaction is quenched by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
The final product, 6-Methylthiochromen-4-one, is obtained as a light yellow solid.[4]
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis described above.
Biological Activity Context
While this specific compound lacks extensive biological characterization, the parent structure, arylpropanoic acid, is a well-known scaffold in medicinal chemistry. Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes common medications like Ibuprofen and Naproxen.[5][6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[5]
However, it is crucial to note that no peer-reviewed studies were found that specifically investigate the biological activity, metabolic pathways, or potential signaling interactions of this compound. Its primary utility, as documented in the scientific literature, remains in the domain of chemical synthesis.[4] Therefore, a detailed discussion of its core biological functions, including signaling diagrams and experimental protocols for biological assays, cannot be provided at this time. Professionals interested in the potential bioactivity of this compound would need to undertake novel research to elucidate these properties.
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide to the Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(4-(methylthio)phenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the Knoevenagel condensation of 4-(methylthio)benzaldehyde with malonic acid to form 4-(methylthio)cinnamic acid, followed by the selective reduction of the carbon-carbon double bond to yield the target compound.
This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate replication and further investigation by researchers in the field.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by a reduction step to saturate this bond.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(methylthio)cinnamic acid via Knoevenagel Condensation
The Knoevenagel condensation provides a reliable method for the formation of the α,β-unsaturated carboxylic acid intermediate. The Doebner modification, which utilizes pyridine as a solvent and piperidine as a catalyst, is a commonly employed and effective approach.
Reaction:
4-(Methylthio)benzaldehyde + Malonic Acid → 4-(Methylthio)cinnamic Acid + H₂O + CO₂
Experimental Procedure:
-
A mixture of 4-(methylthio)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) is prepared in pyridine (2-3 mL per gram of aldehyde).
-
The reaction mixture is heated to reflux (approximately 115°C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual pyridine and unreacted malonic acid, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
Catalytic hydrogenation is a standard and efficient method for the selective reduction of the carbon-carbon double bond in cinnamic acid derivatives without affecting the aromatic ring or the carboxylic acid functionality.
Reaction:
4-(Methylthio)cinnamic Acid + H₂ → this compound
Experimental Procedure:
-
4-(Methylthio)cinnamic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature for 4-12 hours, or until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization from a solvent such as hexane or a mixture of ethyl acetate and hexane.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-(methylthio)benzaldehyde | C₈H₈OS | 152.21 | Starting Material |
| Malonic Acid | C₃H₄O₄ | 104.06 | Reagent |
| 4-(methylthio)cinnamic acid | C₁₀H₁₀O₂S | 194.25 | Intermediate |
| This compound | C₁₀H₁₂O₂S | 196.27 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Knoevenagel Condensation | Piperidine | Pyridine | 115 (Reflux) | 2-4 | 85-95 |
| 2 | Catalytic Hydrogenation | 10% Pd/C | Ethanol | Room Temperature | 4-12 | >95 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
An In-Depth Technical Guide to the Solubility of 3-(4-(Methylthio)phenyl)propanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a cornerstone of chemical and pharmaceutical science, dictating the bioavailability, formulation, and ultimate efficacy of active compounds. This guide provides a comprehensive technical overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. While specific, publicly available solubility data for this molecule is limited, this document serves as a procedural and theoretical framework for its determination. We will delve into the critical physicochemical properties that govern its solubility, provide authoritative, step-by-step protocols for experimental measurement, and discuss the analytical techniques required for precise quantification. This guide is structured to empower researchers with the expertise to generate reliable solubility data, interpret it within a physicochemical context, and apply it to their research and development objectives.
Introduction and Physicochemical Profile
This compound (CAS 138485-81-1) is a carboxylic acid derivative featuring a phenyl ring substituted with a methylthio group.[1][2][3] Its structure suggests potential applications as a building block in organic synthesis or as a scaffold in the design of bioactive molecules.[4] Understanding its solubility is a prerequisite for any application, from designing reaction conditions to formulating it for biological screening.
The solubility of a compound is not a single value but a complex function of its intrinsic properties and its environment. Key molecular descriptors for this compound provide the foundation for predicting its behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂S | [1][2][3] |
| Molecular Weight | 196.27 g/mol | [1][3][5] |
| Appearance | Light yellow powder / Solid | [1][6] |
| Melting Point | 97-102 °C | [7] |
| XLogP3 (Predicted) | 2.0 - 2.43 | [1][5] |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Predicted |
| Hydrogen Bond Donors | 1 | [1][5] |
| Hydrogen Bond Acceptors | 3 | [1][5] |
Note: The pKa value is an estimation based on the typical pKa of phenylpropanoic acids. Experimental determination is highly recommended as computational predictions can have significant variance.[8][9][10][11]
The predicted octanol-water partition coefficient (XLogP3) of ~2.0-2.4 suggests the compound is moderately lipophilic, indicating that its solubility will be limited in aqueous media but likely favorable in various organic solvents. The single carboxylic acid group is the primary driver of its pH-dependent aqueous solubility.
The Science of Solubility: Theoretical Framework
The dissolution of a solid, crystalline compound like this compound into a solvent is governed by a thermodynamic equilibrium. This process can be understood by considering two opposing energy contributions:
-
Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.
A compound dissolves when the solvation energy favorably compensates for the lattice energy. For our target compound, the propanoic acid moiety can engage in hydrogen bonding with protic solvents, while the methylthiophenyl group will favor interactions with less polar or organic solvents.
Authoritative Protocol: Thermodynamic Equilibrium Solubility Determination
The "gold standard" for determining solubility is the Shake-Flask Method .[12][13] This method measures the thermodynamic or equilibrium solubility, which represents the true saturation point of a solution under specific conditions. It is a cornerstone for pre-formulation studies and is recognized by regulatory bodies.[14][15][16][17]
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvent(s) (e.g., pH 7.4 phosphate-buffered saline (PBS), n-octanol, ethanol)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[13][18] A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[19] Allow the samples to equilibrate for a minimum of 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[18]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[20]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This filtration step is critical to prevent artificially high concentration readings from suspended solids.
-
Dilution: Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to check for any shifts.[13]
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 4) to determine the concentration of the dissolved compound.[20][21]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved this compound due to its high sensitivity and selectivity.[22][23]
Sample HPLC-UV Method Protocol
Objective: To develop a robust method for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).[24] The acidic modifier ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV absorbance should be monitored at the compound's λmax. Given the aromatic ring, a wavelength between 210 nm and 254 nm is a logical starting point for method development.[25][26]
-
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution (typically in DMSO or the mobile phase). Plot a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) across the expected concentration range of the diluted samples.
Key Factors Influencing Solubility
The solubility of this compound is not static. Researchers must consider several factors that can dramatically alter its dissolution.
The Critical Role of pH
As a carboxylic acid, the compound's aqueous solubility is highly dependent on pH. The molecule exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate form (R-COO⁻). This equilibrium is defined by its pKa.
-
At pH << pKa: The neutral form dominates, leading to lower aqueous solubility.
-
At pH >> pKa: The ionized (deprotonated) form dominates, leading to significantly higher aqueous solubility.
Caption: pH-Dependent Ionization and its Effect on Solubility.
Solvent Selection
A solvent screening study is essential to identify suitable systems for reactions, formulations, or purification. Based on the compound's structure, a range of solvents should be tested.
Table 2: Hypothetical Solubility Data in Various Solvents This table illustrates the expected trend in solubility. These are not experimental values and must be determined empirically.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water (pH 7.4) | 10.2 | Low to Moderate | Moderately lipophilic (LogP ~2.2), but ionization at pH 7.4 enhances solubility. |
| Ethanol | 4.3 | High | Can act as both a hydrogen bond donor/acceptor and has a non-polar ethyl group. |
| Methanol | 5.1 | High | Similar to ethanol, highly effective at solvating the molecule. |
| Acetone | 4.3 | Moderate to High | Aprotic polar solvent, good for dissolving moderately polar compounds. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |
| n-Hexane | 0.1 | Very Low | Highly non-polar solvent, unlikely to overcome the crystal lattice energy. |
| DMSO | 7.2 | Very High | Highly polar aprotic solvent, excellent at dissolving a wide range of compounds. |
Conclusion
This guide provides the essential scientific framework and actionable protocols for the rigorous determination of the solubility of this compound. While pre-existing data is sparse, the methodologies outlined herein, particularly the authoritative shake-flask protocol coupled with precise HPLC-UV quantification, equip researchers to generate the high-quality, reliable data necessary for informed decision-making in drug development and chemical research. Understanding the interplay between the compound's physicochemical properties and environmental factors like pH and solvent choice is paramount to successfully advancing any project involving this molecule.
References
- 1. This compound|lookchem [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. CAS 497931-76-7: Propanoic acid, 3-[[[(phenylmethyl)thio]t… [cymitquimica.com]
- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-[(4-甲基苯基)硫基]丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-[4-(Methylthio)phenyl]propionic acid, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 9. acris.aalto.fi [acris.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 12. scribd.com [scribd.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. enamine.net [enamine.net]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. evotec.com [evotec.com]
- 22. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 23. scioninstruments.com [scioninstruments.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 3-(4-(Methylthio)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-(4-(Methylthio)phenyl)propanoic acid (CAS No. 138485-81-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a sulfur-containing carboxylic acid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂S | [1][2][3] |
| Molecular Weight | 196.27 g/mol | [1] |
| Appearance | Light yellow powder/solid | [4] |
| Melting Point | 98-102 °C | [4] |
| CAS Number | 138485-81-1 | [1][2][3] |
| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(p-Tolylthio)propionic acid | [1][3] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates several potential health risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
3.1. Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
3.2. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols for Safety Assessment
While specific toxicity studies for this compound are not publicly available, the following are generalized protocols based on OECD guidelines for assessing chemical safety.
4.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.
-
Test Animal: Healthy, young adult albino rabbit.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the rabbit's back is clipped.
-
A 0.5 g dose of the test substance is applied to a small area of the skin and covered with a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for 4 hours.
-
After 4 hours, the patch is removed, and the skin is cleaned.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored. The observation period can be extended up to 14 days to assess the reversibility of the effects.[4][6][7]
4.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Test Animal: Healthy, young adult albino rabbit.
-
Procedure:
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] The degree of irritation is scored to evaluate the severity and reversibility of any lesions.
First Aid Measures
In case of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Spill and Disposal
6.1. Spills
-
Wear appropriate personal protective equipment.
-
Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
6.2. Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
Visual Guides
The following diagrams illustrate key workflows for safety and emergency response.
References
- 1. 3- (4-Methylphenyl)thio propionic acid 97 13739-35-0 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
3-(4-(Methylthio)phenyl)propanoic acid material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for this compound (CAS Number: 138485-81-1). The information is compiled and presented to meet the needs of professionals in research and drug development, emphasizing safe handling, storage, and emergency procedures.
Chemical Identification and Physical Properties
This compound is a carboxylic acid and thioether. It is important to be familiar with its chemical identity and physical characteristics to ensure proper handling and use in a laboratory setting.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid; 3-(4-Methylthiophenyl)propionic acid | [1] |
| CAS Number | 138485-81-1 | [1][2] |
| Molecular Formula | C10H12O2S | [2][3] |
| Molecular Weight | 196.27 g/mol | [2][3] |
| Appearance | White to off-white solid, light yellow powder | [1][4] |
| Melting Point | 67-71 °C | |
| Solubility | No data available | |
| Vapor Pressure | 1.86E-05 mmHg at 25°C (Predicted) | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must understand these hazards to implement appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Danger
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following are general guidelines; always seek medical attention after exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk of exposure and maintain the chemical's integrity.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Storage Recommendations
-
Store in a tightly closed container.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
Keep away from sources of ignition.[5]
-
The storage area should be designated for toxic and corrosive materials.[5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[4] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[6] |
Spill and Emergency Procedures
A clear protocol for spills and emergencies is necessary to ensure a rapid and effective response.
Spill Response Logical Flow
This diagram illustrates the decision-making process in the event of a chemical spill.
Caption: Decision-making flowchart for responding to a chemical spill.
General Spill Cleanup:
-
Evacuate unnecessary personnel from the area.[5]
-
Ensure adequate ventilation.
-
Vacuum or sweep up material and place it into a suitable disposal container.[4]
-
Avoid generating dusty conditions.[4]
-
Clean the spill area thoroughly.
Toxicological Information
The toxicological properties of this substance have not been fully investigated.[4] The available information indicates significant potential for harm.
-
Acute Toxicity: Toxic if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Damage: Causes serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3] The respiratory system is a target organ.
-
Chronic Effects: No information found.[4]
-
Carcinogenicity: Not classified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[7]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.
-
Do not allow the product to enter drains.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current and complete Safety Data Sheet provided by the supplier.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
The Biological Potential of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 3-(4-(Methylthio)phenyl)propanoic acid. Direct research on this specific molecule is limited; therefore, this document extrapolates its potential pharmacological profile based on extensive data from structurally related compounds, including phenylpropanoic acid derivatives and molecules containing a methylthio moiety. This guide covers potential antimicrobial, anti-inflammatory, and anticancer activities, along with hypothesized mechanisms of action and relevant signaling pathways. Detailed experimental protocols for evaluating these potential activities are provided, and quantitative data from related compounds are summarized for comparative analysis. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
Introduction
Phenylpropanoic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities, including well-established anti-inflammatory drugs like ibuprofen.[1] The core structure of this compound, which features a phenylpropanoic acid backbone with a methylthio group at the para position of the phenyl ring, suggests a potential for diverse pharmacological effects. The presence of the sulfur-containing methylthio group may also confer unique metabolic and activity profiles, drawing parallels to the known biological roles of compounds like 3-(methylthio)propanoic acid (MMPA), a metabolite of methionine.[2][3]
This guide synthesizes the current understanding of related compounds to build a predictive profile for this compound, highlighting its potential as a subject for further investigation in drug discovery and development.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is hypothesized to possess antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Derivatives of phenylpropanoic acid have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[4][5][6] For instance, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown antibacterial effects.[5][7] The introduction of a methylthio group could modulate this activity.
Anti-inflammatory Activity
The aryl propionic acid class is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] It is plausible that this compound could exhibit similar COX-inhibitory activity.
Anticancer Activity
Several derivatives of phenylpropanoic acid have been investigated for their anticancer potential.[8][9] For example, some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown antiproliferative activity against cancer cell lines.[8][9] Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties.[10]
Quantitative Data from Related Compounds
To provide a comparative context for future studies, the following tables summarize quantitative data for the biological activities of various phenylpropanoic acid derivatives.
Table 1: Antimicrobial Activity of Phenylpropanoic Acid Derivatives
| Compound/Derivative | Target Organism | Activity (MIC, µg/mL) | Reference |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives | Staphylococcus aureus | Varies with substitution | [5] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus | 32 | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant E. faecalis | >64 | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | E. coli | 64 | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | K. pneumoniae | 64 | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | 0.5 - 64 | [6] |
Table 2: Anticancer Activity of Phenylpropanoic Acid Derivatives
| Compound/Derivative | Cell Line | Activity (IC50 or % Viability) | Reference |
| 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids | A549 | Significant cytotoxicity | [8] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29 | A549 | 31.2% viability | [10] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 30 | A549 | 58.9-65.2% viability | [10] |
Hypothesized Mechanisms of Action and Signaling Pathways
The potential biological activities of this compound are likely mediated through various molecular mechanisms and signaling pathways.
Inhibition of Inflammatory Pathways
A plausible mechanism for anti-inflammatory action is the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of prostaglandins. This is a hallmark of many arylpropanoic acid NSAIDs.[1]
Modulation of G Protein-Coupled Receptors (GPCRs)
Some phenylpropanoic acid derivatives are known to act as agonists for G protein-coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin secretion.[11] While this is more relevant to metabolic diseases, it highlights the potential for this class of compounds to interact with GPCRs.
Induction of Apoptosis in Cancer Cells
The anticancer effects of related compounds could be due to the induction of apoptosis. This could be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function, potentially leading to the activation of caspase cascades.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | MDPI [mdpi.com]
- 11. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-(Methylthio)phenyl)propanoic acid is a member of the arylpropionic acid class of compounds, a well-established scaffold in medicinal chemistry. While specific research on this particular molecule is limited, its structural similarity to known bioactive molecules suggests a range of potential applications in drug discovery and chemical biology. This technical guide provides an overview of the potential research applications of this compound, drawing parallels from the broader class of arylpropionic acid derivatives. It covers potential biological activities, hypothetical signaling pathway involvement, and a representative synthetic protocol. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction
Arylpropionic acid derivatives are a prominent class of compounds in pharmaceutical research, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The general structure, characterized by a phenylpropanoic acid moiety, is a versatile scaffold that has been extensively modified to develop compounds with a wide array of biological activities. These activities extend beyond anti-inflammatory effects to include analgesic, antipyretic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4][5]
This compound, with its distinct methylthio-substituted phenyl group, presents an intriguing candidate for further investigation. The presence of the sulfur-containing functional group may influence its pharmacokinetic and pharmacodynamic properties, potentially offering novel biological activities or improved safety profiles compared to existing arylpropionic acid derivatives. This guide will explore the potential research avenues for this compound based on the established knowledge of its chemical class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols and for understanding the compound's potential behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 138485-81-1 | [6] |
| Molecular Formula | C₁₀H₁₂O₂S | |
| Molecular Weight | 196.27 g/mol | |
| IUPAC Name | 3-(4-methylthiophenyl)propanoic acid | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Potential Biological Activities and Research Applications
Based on the known activities of arylpropionic acid derivatives, this compound could be investigated for the following applications:
-
Anti-inflammatory and Analgesic Research: As a primary application of arylpropionic acids, this compound could be screened for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
-
Anticancer Research: Numerous studies have explored the anticancer potential of arylpropionic acid derivatives. This compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Research: The propanoic acid scaffold has been incorporated into molecules with antibacterial and antifungal properties. The methylthio- group may confer specific antimicrobial activities.
-
Neurological Disorder Research: Some arylpropionic acid derivatives have been investigated for their potential in treating neurodegenerative diseases, suggesting a possible avenue of research for this compound.
Hypothetical Signaling Pathway Involvement
The most well-understood mechanism of action for arylpropionic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever. A diagram illustrating this hypothetical pathway is provided below.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, a general synthetic protocol for 3-(arylthio)propanoic acids is provided below. This can be adapted for the specific synthesis of the target compound.
General Synthesis of 3-(Arylthio)propanoic Acids
This protocol is based on the conjugate addition of a thiol to an α,β-unsaturated carboxylic acid.
Materials:
-
4-(Methylthio)phenol (or corresponding aryl thiol)
-
3-Chloropropanoic acid (or acrylic acid)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the aryl thiol (1 equivalent) and sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature until the thiol has fully dissolved and formed the thiolate salt.
-
Add 3-chloropropanoic acid (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted thiol.
-
Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the 3-(arylthio)propanoic acid.
-
The product can be further purified by recrystallization from a suitable solvent system.
A workflow diagram for this general synthesis is provided below.
Quantitative Data
As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for this compound. Researchers are encouraged to perform their own dose-response studies to determine the potency and efficacy of this compound in relevant biological assays. A template for presenting such data is provided in Table 2.
| Assay | Target | IC₅₀ (µM) | Reference |
| COX-1 Inhibition | Ovine COX-1 | Data not available | |
| COX-2 Inhibition | Human recombinant COX-2 | Data not available | |
| Anticancer (e.g., MCF-7) | Cell Viability | Data not available | |
| Antibacterial (e.g., S. aureus) | MIC | Data not available |
Conclusion and Future Directions
This compound represents an under-explored molecule within the pharmacologically significant class of arylpropionic acids. Based on the extensive research on related compounds, it holds potential for development in various therapeutic areas, particularly as an anti-inflammatory, analgesic, or anticancer agent. Future research should focus on its synthesis, in-vitro and in-vivo biological evaluation, and structure-activity relationship (SAR) studies to unlock its full therapeutic potential. The methodologies and hypothetical frameworks presented in this guide offer a starting point for researchers to embark on the investigation of this promising compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 3-(4-(methylthio)phenyl)propanoic acid, its derivatives, and analogs, focusing on their synthesis, potential therapeutic applications, and the methodologies for their evaluation. This class of compounds, belonging to the broader family of arylpropanoic acids, holds significant promise in the development of novel therapeutic agents across various disease areas, including inflammatory disorders, cancer, and infectious diseases.
Core Compound: Synthesis and Properties
Synthesis of this compound
A reliable method for the synthesis of this compound, also referred to as 3-(p-tolylthio)propanoic acid, involves the copper-mediated C-S bond formation between an aryl iodide and 3-mercaptopropionic acid[1]. Another established method involves the reaction of arylthiols with 3-chloropropanoic acid in the presence of a base[2].
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H12O2S | [3] |
| Molecular Weight | 196.27 g/mol | [3][4] |
| CAS Number | 138485-81-1 | [4] |
| IUPAC Name | 3-(4-methylphenyl)sulfanylpropanoic acid | [3] |
| SMILES | CC1=CC=C(C=C1)SCCC(=O)O | [3] |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of 3-(arylthio)propionic acids[1].
Materials:
-
4-Iodotoluene
-
3-Mercaptopropionic acid (3-MPA)
-
Copper(I) oxide (Cu₂O)
-
Pyridine
-
1 M Potassium bicarbonate (KHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Activated charcoal
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a suitable reaction vessel, combine 4-iodotoluene (1 equivalent), 3-mercaptopropionic acid (1 equivalent), and copper(I) oxide (0.5 equivalents) in pyridine.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, add 1 M KHCO₃ solution to the residue.
-
Remove any unreacted aryl iodide by steam distillation.
-
Add activated charcoal to the remaining mixture and stir for 5 minutes.
-
Filter the solution and acidify the filtrate to pH 1 using 6 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry over P₂O₅.
-
The crude product can be further purified by recrystallization if necessary.
General Protocol for Anticancer Activity Screening (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)
This is a general protocol to determine the Minimum Inhibitory Concentration (MIC) of compounds against microbial strains.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic/antifungal
-
Incubator
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds across the wells.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired concentration.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and solvent).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Potential Therapeutic Applications and Analogs
Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound provides a scaffold that can be chemically modified to explore a range of biological activities.
Anti-inflammatory Activity: Many arylpropanoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins[5].
Anticancer Activity: Various derivatives of propanoic acid have been investigated for their potential as anticancer agents. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising antiproliferative activity against lung adenocarcinoma cells, with some compounds exhibiting IC50 values in the low micromolar range[6]. Similarly, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability[7].
Antimicrobial Activity: The propanoic acid moiety is also found in compounds with antimicrobial properties. Modifications to the core structure can lead to derivatives with activity against various bacterial and fungal pathogens.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Drug Discovery
The process of identifying and validating new drug candidates from the this compound scaffold typically follows a structured workflow.
Potential Signaling Pathway in Cancer
While specific signaling pathways for this compound derivatives are not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism could involve the modulation of key apoptotic pathways.
Conclusion
The this compound core structure represents a versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the broad range of biological activities exhibited by its analogs make it an attractive starting point for drug discovery programs targeting inflammation, cancer, and microbial infections. Further research into the structure-activity relationships, mechanisms of action, and specific molecular targets of these derivatives is warranted to fully realize their therapeutic potential. This guide provides the foundational knowledge and experimental framework for scientists and researchers to embark on this exploratory journey.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-(Methylthio)phenyl)propanoic acid, a compound of interest in various research and development applications. Due to the limited availability of published spectroscopic data for this compound (CAS 138485-81-1), this guide presents representative data from its close structural isomer, 3-((4-Methylphenyl)thio)propionic acid (CAS 13739-35-0), alongside general principles for the spectroscopic analysis of carboxylic acids. This information serves as a valuable reference for the characterization and analysis of this class of compounds.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₁₀H₁₂O₂S[1] Molecular Weight: 196.27 g/mol [1] CAS Number: 138485-81-1[1]
Structure:
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for compounds structurally similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 4H | Aromatic protons |
| ~2.9 | Triplet | 2H | -CH₂-COOH |
| ~2.6 | Triplet | 2H | Ar-CH₂- |
| ~2.4 | Singlet | 3H | -S-CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~138 | Aromatic C-S |
| ~136 | Aromatic C-C |
| ~130 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~35 | -CH₂-COOH |
| ~30 | Ar-CH₂- |
| ~16 | -S-CH₃ |
Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Broad absorption due to hydrogen bonding[2][3] |
| ~2900 | C-H (Aliphatic) | Stretching vibrations |
| 1710-1760 | C=O (Carboxylic Acid) | Carbonyl stretch[2][3] |
| ~1600, ~1500 | C=C (Aromatic) | Aromatic ring stretching |
| ~1400 | C-H (Aliphatic) | Bending vibrations |
| ~1250 | C-O (Carboxylic Acid) | Stretching vibration |
| ~820 | C-H (Aromatic) | Out-of-plane bending for para-disubstituted ring |
Mass Spectrometry (MS) Data
Expected Fragmentation Pattern
| m/z | Ion |
| 196 | [M]⁺ (Molecular Ion) |
| 179 | [M - OH]⁺ |
| 151 | [M - COOH]⁺ |
| 136 | [C₈H₈S]⁺ |
| 121 | [C₇H₅S]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[4]
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.
Alternatively (KBr Pellet Method): 1-2 mg of the finely ground solid sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a non-volatile solid like this compound, direct infusion or LC-MS with electrospray ionization (ESI) is common. Electron Ionization (EI) can also be used, which typically causes more extensive fragmentation.[7][8]
Instrumentation and Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.
-
Electron Ionization (EI) Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Electrospray Ionization (ESI) Parameters:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) and infused into the ESI source.
-
Ionization mode: Positive or negative ion mode can be used.
-
Data Interpretation and Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
- 1. scbt.com [scbt.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. rroij.com [rroij.com]
Commercial Suppliers and Technical Guide for 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(4-(Methylthio)phenyl)propanoic acid, a chemical compound of interest in various research and development fields. This document outlines its commercial availability, key chemical properties, and insights into its synthesis and analytical characterization.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. The purity levels and offered quantities vary among suppliers, catering to diverse research needs from small-scale laboratory experiments to larger developmental projects. A summary of prominent suppliers and their offerings is presented below.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |
| Matrix Scientific | 97% | 500 mg, 1 g, 5 g | $50, $64, $235 respectively | 138485-81-1[1] |
| Thermo Scientific Alfa Aesar | 96% | 1 g, 10 g | Inquire for pricing | 138485-81-1 |
| CP Lab Safety | 95% | 10 g | Inquire for pricing | 138485-81-1[2] |
| Sigma-Aldrich | Inquire | Inquire | Inquire for pricing | 138485-81-1 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research.
| Property | Value | Reference |
| Molecular Formula | C10H12O2S | [1][2] |
| Molecular Weight | 196.27 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 98-102 °C | |
| CAS Number | 138485-81-1 | [1][2][3] |
| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)O | [1] |
Experimental Protocols
Synthesis
Another relevant synthetic strategy is the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids[5]. This reaction proceeds via an intramolecular Friedel-Crafts acylation and provides a general framework that could be adapted for the preparation of the starting material, this compound.
A plausible, though not explicitly documented, synthesis workflow is outlined below.
References
- 1. This compound|lookchem [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Occurrence of 3-(4-(Methylthio)phenyl)propanoic Acid in Nature
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the natural occurrence of the compound 3-(4-(Methylthio)phenyl)propanoic acid. Following a comprehensive review of scientific literature and natural product databases, this document concludes that there is currently no evidence to suggest that this compound is a naturally occurring compound. This guide provides context by examining the natural occurrence of structurally related compounds, discusses relevant biosynthetic pathways, and outlines general experimental methodologies for the isolation and identification of similar natural products.
Introduction: The Status of this compound as a Natural Product
An extensive search of chemical databases and the scientific literature reveals that this compound is commercially available as a synthetic compound for research and development purposes. However, there are no published reports of its isolation or identification from any natural source, including plants, fungi, bacteria, or marine organisms. Therefore, based on current knowledge, this compound is not considered a known natural product.
While the target compound itself has not been found in nature, structurally similar molecules are known to be produced by living organisms. Understanding these related compounds and their biosynthetic origins can provide valuable context for researchers interested in sulfur-containing phenylpropanoids.
Natural Occurrence of Structurally Related Compounds
To provide a framework for understanding the potential for the biosynthesis of compounds like this compound, it is useful to examine the natural occurrence of its structural analogs.
-
3-(Methylthio)propanoic Acid (MMPA): This structurally simpler analog, lacking the phenyl group, is a well-documented natural product. It is recognized as a significant flavor component in a variety of foods and beverages. MMPA is a known volatile component in fruits such as pineapple (Ananas comosus), where it contributes to the characteristic aroma.[1] It has also been identified in asparagus, beer, and white wine.[1] In microorganisms, certain bacteria can produce MMPA.[1]
-
Phenylpropanoids: This is a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[2][3][4] They serve a wide range of functions in plants, including defense against pathogens and herbivores, UV protection, and structural support (as precursors to lignin).[4][5][6][7][8] The basic phenylpropanoid skeleton can be modified in numerous ways, including hydroxylation, methylation, and glycosylation, leading to thousands of distinct compounds.
-
Sulfur-Containing Secondary Metabolites: Plants and other organisms produce a variety of sulfur-containing natural products, which are often involved in defense mechanisms.[5][6][7][8][9] These compounds can be derived from amino acids like cysteine and methionine.[5][9] Examples include glucosinolates in brassica vegetables and alliin in garlic.[6]
The existence of these related natural products suggests that the fundamental building blocks and some of the biosynthetic machinery required to produce this compound exist in nature. However, the specific combination of a phenylpropanoid structure with a methylthio group at the para position of the phenyl ring has not been observed as a natural product.
Theoretical Biosynthetic Pathways
While this compound has not been found in nature, it is possible to hypothesize a plausible biosynthetic pathway based on known biochemical reactions. The biosynthesis would likely involve the convergence of the shikimate pathway, which produces aromatic amino acids, and sulfur metabolism.
3.1. The Shikimate and Phenylpropanoid Pathways
The core phenylpropanoid structure is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. A series of enzymatic reactions could then modify the phenylalanine to produce a C6-C3 skeleton.
3.2. Incorporation of Sulfur
The methylthio (-SCH3) group would likely be derived from the amino acid L-methionine, which serves as the primary methyl donor in many biological systems via S-adenosyl methionine (SAM). A hypothetical pathway could involve the enzymatic transfer of a methylthio group to a phenylpropanoid precursor.
General Experimental Protocols for the Isolation and Identification of Related Natural Products
While there are no specific protocols for the isolation of this compound from natural sources, the following outlines a general workflow for the extraction and identification of phenylpropanoids and other secondary metabolites from plant material. This serves as a guide for researchers who may wish to investigate plant species for novel sulfur-containing compounds.
4.1. Extraction
The choice of extraction solvent and method is critical and depends on the polarity of the target compounds.
-
Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction with a hot solvent, suitable for less thermally labile compounds.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent, for the extraction of non-polar to moderately polar compounds.
4.2. Isolation and Purification
-
Column Chromatography: The crude extract is separated on a stationary phase (e.g., silica gel or alumina) with a mobile phase of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase columns (e.g., C18) are commonly used for separating phenylpropanoids.
4.3. Structure Elucidation
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and connectivity of atoms.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product - Wikipedia [en.wikipedia.org]
- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-(Methylthio)phenyl)propanoic acid
Introduction
3-(4-(Methylthio)phenyl)propanoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for chemical research. This document provides a detailed protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development. The outlined procedure is based on the nucleophilic substitution reaction between 4-methylthiophenol and 3-chloropropanoic acid under basic conditions, a method known for its reliability and good yields for analogous compounds.
Synthesis Pathway
The synthesis of this compound is achieved through the reaction of 4-methylthiophenol with 3-chloropropanoic acid in a basic aqueous ethanol solution. The thiolate anion, generated in situ from 4-methylthiophenol by the base, acts as a nucleophile and displaces the chloride from 3-chloropropanoic acid. Subsequent acidification of the reaction mixture yields the desired product.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-(arylthio)propanoic acids.[1]
1. Materials and Reagents:
-
4-Methylthiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl, 6.0 M)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
2. Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for heating)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Flash chromatography setup
3. Reaction Procedure:
-
Preparation of Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).[1]
-
Addition of Thiol: To the stirred basic solution, add 4-methylthiophenol (50 mmol) dissolved in 30 mL of ethanol.[1]
-
Addition of Halopropanoic Acid: Slowly add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water to the reaction mixture.[1]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). While the original protocol does not specify a reaction time, similar reactions are often run for 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.[1]
-
Cool the remaining aqueous mixture to room temperature.
-
Carefully acidify the solution to a pH of 1-2 by adding concentrated hydrochloric acid (6.0 M).[1]
-
Dilute the acidified solution with 30 mL of water.[1]
-
Transfer the mixture to a separatory funnel and extract the product three times with dichloromethane (3 x 40 mL).[1]
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent, to yield pure this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol. The expected yield is based on reported yields for similar 3-(arylthio)propanoic acids, which range from 80-93%.[1]
| Parameter | Value | Unit |
| 4-Methylthiophenol | 50 | mmol |
| 3-Chloropropanoic acid | 51 | mmol |
| Sodium Hydroxide (1.0 M) | 25 | mL |
| Sodium Carbonate (1.0 M) | 25 | mL |
| Ethanol | 30 | mL |
| Water (for 3-chloropropanoic acid) | 20 | mL |
| Reaction Temperature | Room Temperature | °C |
| Expected Yield | 80 - 93 | % |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Methylthiophenol has a strong, unpleasant odor. Handle it with care in a fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols for the Purification of 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(4-(Methylthio)phenyl)propanoic acid, a key intermediate in various synthetic pathways. The document outlines common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.
Introduction
This compound is a carboxylic acid derivative whose purity is crucial for its successful application in research and development, particularly in the synthesis of bioactive molecules and pharmaceuticals. This document details established laboratory procedures for its purification, enabling researchers to obtain material of high quality and consistency. The selection of the appropriate purification method will depend on the nature and quantity of impurities present in the crude material.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Melting Point | 67-71 °C (for the analogous 3-((4-Methylphenyl)thio)propionic acid) |
| Appearance | Solid |
Purification Methodologies
Two primary methods for the purification of this compound are detailed below: recrystallization and flash column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For carboxylic acids like this compound, a variety of solvent systems can be effective.
a) Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Based on general principles for carboxylic acids, suitable single solvents to screen include ethanol, methanol, and water. Common mixed solvent systems that can be effective include n-hexane/ethyl acetate, n-hexane/acetone, and n-hexane/THF. For a similar compound, 3-(4-methylthiophenoxy)-propionic acid, hot benzene has been used, however, due to its toxicity, safer alternatives like toluene or a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are recommended.
b) Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or solvent mixture) in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. For 3-(arylthio)propanoic acids, a common eluent system is a mixture of ethyl acetate and hexanes.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).[1] Gradually increase the polarity of the eluent (e.g., up to 30% ethyl acetate in hexanes) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound based on the described methods. The quantitative data is inferred from protocols for analogous compounds due to a lack of specific comparative studies on the target molecule.
| Purification Method | Typical Solvent/Eluent System | Expected Purity | Expected Yield | Notes |
| Recrystallization | Toluene, Ethyl Acetate/Heptane | >98% | 70-90% | Effective for removing impurities with different solubility profiles. Yield is dependent on the solubility of the compound in the cold solvent. |
| Flash Column Chromatography | Ethyl Acetate/Hexanes (gradient) | >99% | 80-95% | Highly effective for separating closely related impurities. Yield is dependent on the efficiency of separation and fraction collection.[1] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step recrystallization protocol.
Caption: Workflow for purification by flash column chromatography.
References
Application Notes and Protocols for the Characterization of 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Methylthio)phenyl)propanoic acid is a sulfur-containing aromatic carboxylic acid. This class of compounds is of interest in various fields of chemical and biological research. Notably, the structurally related compound 3-(methylthio)propanoic acid has been identified as an intermediate in methionine metabolism and has shown potential antifungal and herbicidal properties. A thorough characterization of this compound is essential for its identification, purity assessment, and for understanding its chemical and biological properties.
These application notes provide a comprehensive overview of the key analytical techniques used to characterize this compound, including detailed experimental protocols and expected data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| CAS Number | 138485-81-1 |
| Appearance | (Predicted) White to off-white solid |
| IUPAC Name | This compound |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Data
Predicted ¹H NMR data based on chemical structure analysis.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| 7.20 - 7.30 | Doublet | 2H | Aromatic H (ortho to -S-) |
| 7.10 - 7.20 | Doublet | 2H | Aromatic H (meta to -S-) |
| 2.85 - 2.95 | Triplet | 2H | -CH₂-COOH |
| 2.60 - 2.70 | Triplet | 2H | Ar-CH₂- |
| 2.45 | Singlet | 3H | -S-CH₃ |
¹³C NMR Spectroscopy Data
Predicted ¹³C NMR data based on chemical structure analysis.
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~138 | Aromatic C-S |
| ~136 | Aromatic C-CH₂ |
| ~130 | Aromatic CH (ortho to -S-) |
| ~128 | Aromatic CH (meta to -S-) |
| ~35 | -CH₂-COOH |
| ~30 | Ar-CH₂- |
| ~16 | -S-CH₃ |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) internal standard
Instrumentation:
-
300-500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
Standard Addition: Add a small amount of TMS to the solution to serve as an internal standard (δ 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters (e.g., spectral width, acquisition time, number of scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set appropriate parameters (e.g., spectral width, acquisition time, number of scans, relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
FT-IR Spectroscopy Data
The NIST WebBook provides a gas-phase IR spectrum for the closely related compound 3-[(4-methylphenyl)thio]propionic acid, which can be used as a reference.[1] Key expected vibrational frequencies for this compound are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2900-3000 | Medium | C-H stretch (Aromatic and Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic Ring) |
| ~1400 | Medium | O-H bend (Carboxylic Acid) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~700-850 | Strong | C-H bend (Aromatic, para-substituted) |
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press and pellet die
Instrumentation:
-
FT-IR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place a small amount of the sample (1-2 mg) and approximately 100-200 mg of KBr in the agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for structural elucidation.
Mass Spectrometry Data
Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 151 | [M - COOH]⁺ |
| 123 | [M - CH₂CH₂COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [COOH]⁺ |
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow).
-
Set the mass analyzer parameters (e.g., mass range, scan speed).
-
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
If fragmentation is induced (in-source CID or MS/MS), analyze the fragmentation pattern to confirm the structure.
-
Biological Context and Experimental Workflow
Methionine Metabolism Pathway
3-(Methylthio)propanoic acid is an intermediate in the catabolism of the essential amino acid L-methionine. The pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form 3-(methylthio)propanoic acid.
Antifungal Activity Screening Workflow
Given the known antifungal properties of related sulfur-containing compounds, this compound can be screened for antifungal activity.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (medium with DMSO)
Instrumentation:
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Stock Solution Preparation: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations.
-
Also, prepare wells for the positive and negative controls.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
References
Application Notes and Protocols for 3-(4-(Methylthio)phenyl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-(4-(methylthio)phenyl)propanoic acid, a versatile building block in organic chemistry. The primary focus is on its application in the synthesis of heterocyclic compounds with significant biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.
Introduction
This compound is an aromatic carboxylic acid containing a methylthio group. This functional group arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly sulfur-containing heterocycles. Its structural features allow for intramolecular cyclization reactions to form fused ring systems that are of interest in medicinal chemistry due to their diverse pharmacological properties.
Application 1: One-Pot Synthesis of Thiochromen-4-ones
A primary and efficient application of this compound is in the one-pot synthesis of thiochromen-4-ones. These compounds are sulfur analogs of chromones and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The one-pot reaction from 3-(arylthio)propanoic acids is advantageous as it is time and cost-effective, increases efficiency, and reduces waste.[1]
The synthesis proceeds via an intramolecular Friedel-Crafts acylation followed by an in-situ oxidation/elimination to form the α,β-unsaturated ketone of the thiochromen-4-one core. Polyphosphoric acid (PPA) is a common reagent used to facilitate this transformation.
Experimental Protocol: Synthesis of 6-Methylthiochromen-4-one
This protocol details the synthesis of 6-methylthiochromen-4-one from this compound.
Materials:
-
This compound (1.0 mmol, 196 mg)
-
Dichloromethane (DCM) (1.0 mL)
-
Polyphosphoric acid (PPA) (0.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol, 196 mg).
-
Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL). The DCM helps to dissolve the starting material and mix it with the viscous PPA.
-
Heat the reaction mixture to 40 °C to distill off the dichloromethane.
-
Increase the temperature of the oil bath to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution dropwise to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (5-10% ethyl acetate) as the eluent to obtain 6-methylthiochromen-4-one as a light yellow solid.
Quantitative Data:
| Product Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 6-Methylthiochromen-4-one | This compound | PPA, DCM | 72 | 69-70 |
Data sourced from a representative synthesis of 6-methylthiochromen-4-one.[1]
Synthetic Workflow
Caption: Workflow for the one-pot synthesis of 6-methylthiochromen-4-one.
Application 2: Synthesis of Thiazole Derivatives
3-(Arylthio)propanoic acids can also serve as precursors for other heterocyclic systems. While direct use of this compound is less documented for this application, analogous structures like N-phenyl-N-thiocarbamoyl-β-alanine are used in Hantzsch thiazole synthesis.[2] This involves the condensation with α-halocarbonyl compounds to yield thiazole derivatives.[2] Thiazole-containing compounds are of significant interest in drug discovery, exhibiting a wide array of biological activities including antimicrobial and anticancer properties.[2]
General Experimental Protocol: Hantzsch Thiazole Synthesis (Conceptual)
This conceptual protocol illustrates how a derivative of this compound could be used in a Hantzsch-type thiazole synthesis.
Materials:
-
Thioamide derivative of this compound
-
α-Halo ketone (e.g., 2-chloroacetophenone)
-
Solvent (e.g., ethanol)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
Dissolve the thioamide derivative of this compound in ethanol.
-
Add the α-halo ketone to the solution.
-
Add a base, such as sodium bicarbonate, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Biological Activities of Synthesized Thiochromen-4-ones
Thiochromen-4-one derivatives are recognized for their broad spectrum of biological activities.
Anticancer Activity: Many thiochromen-4-one derivatives have been shown to inhibit the growth of various cancer cell lines.[1] The proposed mechanism for some derivatives involves the induction of apoptosis.[1]
Antimicrobial Activity: These compounds have also demonstrated notable antimicrobial and antifungal activities against a range of pathogens.[1]
Apoptosis Induction by Thiochromen-4-one Analogs
While the specific signaling pathway for 6-methylthiochromen-4-one is not extensively detailed in the literature, the induction of apoptosis by similar heterocyclic compounds often involves the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: A generalized mitochondrial pathway of apoptosis induced by bioactive compounds.
Summary
This compound is a valuable and readily accessible starting material for the synthesis of biologically active thiochromen-4-ones. The one-pot synthesis protocol is efficient and provides good yields for a variety of substituted analogs. The resulting thiochromen-4-one scaffold is a promising platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of this starting material in other synthetic transformations could lead to the discovery of novel molecular architectures with interesting pharmacological profiles.
References
Application Notes and Protocols: 3-(4-(Methylthio)phenyl)propanoic Acid as a Versatile Building Block for Thiochromen-4-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of thiochromen-4-ones derived from 3-(4-(methylthio)phenyl)propanoic acid. This document includes detailed experimental protocols, data summaries, and visualizations to facilitate the use of this building block in synthetic chemistry and drug discovery programs. Thiochromen-4-one scaffolds are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6]
Introduction
Thiochromen-4-ones are a class of sulfur-containing heterocyclic compounds that are analogs of chromones, where the oxygen atom at position 1 is replaced by a sulfur atom.[2][6] This structural modification often imparts unique physicochemical and biological properties. Thiochromen-4-one derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The starting material, this compound, provides a key structural motif that can be readily cyclized to form the corresponding 6-(methylthio)thiochromen-4-one, a valuable scaffold for further chemical derivatization and biological screening.
Synthesis of 6-(methylthio)thiochromen-4-one
The synthesis of 6-(methylthio)thiochromen-4-one from this compound is typically achieved through an intramolecular Friedel-Crafts acylation reaction.[7][8][9][10][11] This reaction involves the cyclization of the propanoic acid derivative in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the tricyclic thiochromen-4-one core. A one-pot synthesis approach starting from the corresponding thiophenol and 3-chloropropanoic acid is also a viable and efficient strategy.[3][12][13]
Experimental Protocol: One-Pot Synthesis of 6-(methylthio)thiochromen-4-one
This protocol is adapted from a general procedure for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.[2][12][13]
Materials:
-
4-(Methylthio)phenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Synthesis of this compound (Intermediate)
-
In a round-bottom flask, prepare a solution of 1.0 M sodium hydroxide and 1.0 M sodium carbonate in water.
-
To this solution, add a solution of 4-(methylthio)phenol in ethanol.
-
Add an aqueous solution of 3-chloropropanoic acid dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Intramolecular Cyclization to 6-(methylthio)thiochromen-4-one
-
In a round-bottom flask equipped with a stir bar, dissolve the purified this compound (1.0 equivalent) in dichloromethane.
-
Add polyphosphoric acid in excess.
-
Heat the mixture to 100 °C and monitor the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid.
-
Stir the resulting mixture for 2 hours at room temperature.
-
Extract the mixture with dichloromethane three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 6-(methylthio)thiochromen-4-one.
Data Presentation
The following table summarizes the expected yield and characterization data for 6-(methylthio)thiochromen-4-one, based on data from analogous compounds.[2]
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 6-(methylthio)thiochromen-4-one | This compound | PPA, DCM | 65-75 (estimated) | Not Reported | Predicted: 2.5 (s, 3H, -SCH₃), 7.1-7.9 (m, 5H, Ar-H & vinyl-H) | Predicted: 15.0 (-SCH₃), 125-145 (Ar-C & vinyl-C), 180 (C=O) |
Note: The NMR data are predicted based on the analysis of similar substituted thiochromen-4-ones and may vary slightly.
Visualization of the Synthetic Workflow
The following diagram illustrates the one-pot synthesis of 6-(methylthio)thiochromen-4-one.
Caption: One-pot synthesis of 6-(methylthio)thiochromen-4-one.
Applications in Drug Discovery
Thiochromen-4-one derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities. The presence of the sulfur atom and the conjugated system allows for diverse interactions with biological targets.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of thiochromen-4-one derivatives against various cancer cell lines.[5][14] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death).[2][3][5] While the specific molecular targets for 6-(methylthio)thiochromen-4-one are yet to be fully elucidated, a plausible mechanism involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[15][16][17]
Putative Signaling Pathway: Inhibition of PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell proliferation and survival. Inhibition of this pathway is a validated strategy for cancer therapy. Thiochromen-4-one derivatives may act as inhibitors at different nodes of this pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
Derivatives of thiochroman-4-one, the reduced form of thiochromen-4-one, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][6][18][19][20] The introduction of various substituents on the thiochroman-4-one scaffold allows for the fine-tuning of their antimicrobial spectrum and potency. The 6-methylthio substituent could potentially enhance these properties. The mechanism of antimicrobial action may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or the generation of reactive oxygen species.
Conclusion
This compound serves as a readily accessible and versatile building block for the synthesis of 6-(methylthio)thiochromen-4-one. The straightforward one-pot synthesis protocol makes this scaffold highly attractive for the generation of chemical libraries for high-throughput screening in drug discovery. The demonstrated and putative biological activities of thiochromen-4-one derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound class for the development of novel therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of 6-(methylthio)thiochromen-4-one and its derivatives is warranted.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Conditions for Derivatizing 3-(4-(Methylthio)phenyl)propanoic Acid
Introduction
3-(4-(Methylthio)phenyl)propanoic acid is a carboxylic acid derivative with a sulfur-containing aromatic moiety. Its structural features make it a valuable building block in medicinal chemistry and drug development. The carboxylic acid group serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of esters and amides with diverse physicochemical and biological properties. This document provides a detailed guide to the common derivatization strategies for this compound, with a focus on esterification and amidation reactions. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Chemical Structures and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂O₂S
-
Molecular Weight: 196.27 g/mol [1]
-
CAS Number: 138485-81-1[1]
Derivatization Strategies: A Mechanistic Overview
The primary routes for derivatizing this compound involve the transformation of the carboxylic acid functional group. The two most common and synthetically useful approaches are esterification and amidation.
Esterification
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[2][3]
The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.[3][4][5]
Amidation
Amidation is the formation of an amide from a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, coupling agents are employed to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6][7][8] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[6]
To improve reaction efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides.[9][10] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification and amidation of this compound.
Protocol 1: Methyl Esterification of this compound
This protocol describes the synthesis of methyl 3-(4-(methylthio)phenyl)propanoate via Fischer esterification.
Workflow Diagram:
Caption: Workflow for the methyl esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 5.09 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add concentrated sulfuric acid (0.1 mL, 1.8 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(4-(methylthio)phenyl)propanoate.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester.[4]
Expected Outcome and Characterization:
The product, methyl 3-(4-(methylthio)phenyl)propanoate, is typically an oil or low-melting solid. Spectroscopic data for the analogous methyl 3-(phenylthio)propanoate is provided for reference.[12]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons, the two methylene groups of the propanoate chain, the methyl ester protons, and the methylthio group protons.
-
¹³C NMR (CDCl₃): Signals will be present for the carbonyl carbon, aromatic carbons, methylene carbons, methyl ester carbon, and the methylthio carbon.
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the ester.[12]
Protocol 2: Amidation of this compound with Benzylamine using EDC/HOBt
This protocol details the synthesis of N-benzyl-3-(4-(methylthio)phenyl)propanamide using EDC and HOBt as coupling agents.
Workflow Diagram:
Caption: Workflow for the EDC/HOBt mediated amidation of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Benzylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 5.09 mmol) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask, add EDC·HCl (1.17 g, 6.11 mmol), HOBt (0.83 g, 6.11 mmol), and DIEA (1.3 mL, 7.64 mmol).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add benzylamine (0.61 mL, 5.60 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the pure N-benzyl-3-(4-(methylthio)phenyl)propanamide.[4]
Expected Outcome and Characterization:
The product, N-benzyl-3-(4-(methylthio)phenyl)propanamide, is expected to be a solid. Spectroscopic data for the analogous N-benzyl-3-phenylpropanamide can be used for comparison.[13]
-
¹H NMR (CDCl₃): Expect to see signals for the amide N-H proton, the aromatic protons of both rings, the benzylic methylene protons, the two methylene groups of the propionamide chain, and the methylthio protons.
-
¹³C NMR (CDCl₃): Signals for the amide carbonyl carbon, aromatic carbons, benzylic carbon, methylene carbons, and the methylthio carbon should be present.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the protonated molecular ion [M+H]⁺.
Quantitative Data Summary
| Derivative | Reagents | Solvent | Temperature | Time | Yield |
| Methyl 3-(4-(methylthio)phenyl)propanoate | MeOH, H₂SO₄ | Methanol | Reflux | 4-6 h | Good to Excellent |
| N-benzyl-3-(4-(methylthio)phenyl)propanamide | Benzylamine, EDC·HCl, HOBt, DIEA | DMF | 0 °C to RT | 12-18 h | Good to Excellent |
Conclusion
The derivatization of this compound into its corresponding esters and amides can be achieved through well-established and reliable synthetic protocols. The choice of reaction conditions and reagents will depend on the specific derivative being synthesized and the scale of the reaction. The methods outlined in this application note provide a strong starting point for researchers working with this versatile building block, enabling the synthesis of a diverse range of compounds for further investigation in drug discovery and materials science.
References
- 1. Ester synthesis by transesterification [organic-chemistry.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
Application Notes and Protocols: Determining the In Vitro Antifungal Efficacy of 3-(4-(Methylthio)phenyl)propanoic acid
Introduction: The Rationale for Antifungal Screening of Phenylpropanoic Acid Derivatives
The increasing prevalence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds, with various studies demonstrating their potential as scaffolds for antimicrobial candidates.[1][2][3][4][5] While the specific antifungal properties of 3-(4-(Methylthio)phenyl)propanoic acid have not been extensively documented in publicly available literature, its structural similarity to other biologically active phenylpropanoic acids warrants a thorough investigation into its potential efficacy against pathogenic fungi.[5]
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal activity of this compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reproducible and comparable across different laboratories.[6][7][8][9][10][11][12] We will detail the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a subsequent procedure to establish the Minimum Fungicidal Concentration (MFC), providing a complete picture of the compound's static and cidal activity.
Principle of the Methodologies
The cornerstone of in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13][14] The broth microdilution method is the gold-standard for determining MIC values due to its quantitative nature and efficiency in testing a range of concentrations simultaneously.[6][7] The assay involves challenging a standardized suspension of fungal cells with serial twofold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[7][15]
Following the determination of the MIC, the Minimum Fungicidal Concentration (MFC) can be ascertained. The MFC is defined as the lowest concentration of an antifungal agent that results in a 99% to 99.5% reduction (or a ≥3-log unit decrease) in the initial fungal inoculum.[16][17][18][19][20] This is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto an agar medium devoid of the test compound.[16][19] The MFC provides critical information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Experimental Workflow Overview
The overall process for determining the antifungal activity of this compound is a sequential workflow designed to ensure accuracy and reproducibility. The process begins with the preparation of the test compound and fungal inocula, proceeds to the MIC assay, and concludes with the MFC determination for a comprehensive evaluation.
Caption: Workflow for MIC and MFC Determination.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[12][21]
Materials and Reagents:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Hemocytometer (for filamentous fungi)
-
Incubator (35°C)
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The use of DMSO is necessary for compounds with low aqueous solubility; however, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity.
-
Prepare a similar stock solution for the positive control antifungal.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.): Culture the yeast on an SDA plate for 24-48 hours at 35°C. Harvest several distinct colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[14] This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7][12]
-
For Filamentous Fungi (Aspergillus spp.): Culture the mold on PDA until sporulation is evident (typically 5-7 days). Harvest conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Transfer the conidial suspension to a sterile tube. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[12][14]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the working stock solution (e.g., 128 µg/mL, prepared by diluting the main stock in RPMI) of the test compound to the wells in column 12.
-
Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from column 12 to column 11. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 2. Discard the final 100 µL from column 2. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).[15]
-
Column 1 will serve as the growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (columns 1-12), bringing the final volume in each well to 200 µL and halving the drug concentrations.
-
Seal the plate and incubate at 35°C. Incubation time is critical: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[14][18]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with the aid of a microplate reader measuring absorbance (e.g., at 600 nm).[15][22] The MIC is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the drug-free control well.[15]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, transfer a fixed volume (e.g., 20 µL) from each of these wells and spot-inoculate it onto a fresh SDA or PDA plate.[16][18] Be sure to also plate from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.
-
-
Endpoint Determination (MFC Reading):
Data Presentation
The results of the antifungal assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: MIC and MFC of this compound against Pathogenic Fungi
| Fungal Strain | Test Compound MIC (µg/mL) | Control MIC (µg/mL) | Test Compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 8 | 0.5 (Fluconazole) | 16 | 2 | Fungistatic |
| Candida glabrata ATCC 90030 | 16 | 16 (Fluconazole) | >64 | >4 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | 4 | 0.5 (Voriconazole) | 8 | 2 | Fungistatic |
| Trichophyton rubrum ATCC 28188 | 2 | 0.25 (Voriconazole) | 4 | 2 | Fungistatic |
Note: Data presented are hypothetical examples. An MFC/MIC ratio of ≤4 is generally considered indicative of fungistatic activity, while a ratio close to 1 suggests fungicidal activity.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, every assay should incorporate a system of self-validation:
-
Positive Controls: A known antifungal agent (e.g., fluconazole, voriconazole) must be run in parallel to validate the susceptibility of the test organisms and the overall assay performance.[7]
-
Negative Controls: A growth control well containing only medium and the fungal inoculum must be included to confirm the viability and adequate growth of the organism. A sterility control well with only medium should also be included to check for contamination.
-
Reproducibility: Experiments should be performed in duplicate or triplicate to ensure the consistency of the results.[15] MIC values should agree within one twofold dilution.[16]
-
Standardized Procedures: Strict adherence to CLSI guidelines for inoculum preparation, incubation conditions, and endpoint determination is paramount for generating reliable and comparable data.[6][8][10]
By integrating these controls and adhering to standardized protocols, the described methodology forms a self-validating system, lending high confidence to the experimental outcomes.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Minimum fungicidal concentration (MFC): Significance and symbolism [wisdomlib.org]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Activity Screening of 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro screening of 3-(4-(methylthio)phenyl)propanoic acid derivatives for their potential anticancer activity. The protocols detailed below are foundational for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
The search for novel anticancer agents is a critical endeavor in oncological research. Derivatives of this compound represent a class of small molecules that have shown promise as potential anticancer candidates. Their structural features offer opportunities for modification to enhance potency and selectivity against various cancer cell types. This document outlines the standard methodologies for evaluating the in vitro efficacy of these compounds. The systematic approach described herein is essential for the initial stages of drug discovery and for elucidating the mechanism of action of these derivatives.[1][2][3]
Data Presentation: In Vitro Cytotoxicity
A primary goal of in vitro screening is to determine the concentration of a compound that inhibits 50% of cancer cell growth, known as the half-maximal inhibitory concentration (IC50).[1] This metric is crucial for comparing the potency of different derivatives. While specific IC50 values for a broad range of this compound derivatives are not exhaustively compiled in a single source, the following table represents a hypothetical compilation based on structurally related compounds to illustrate data presentation.
Table 1: Antiproliferative Activity of Phenylpropanoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 (Lung) | 5.42 | Cisplatin | >10 |
| H69 (Lung) | 18.3 | Doxorubicin | ~0.5 | |
| H69AR (Lung, Resistant) | 23.5 | |||
| Derivative B | A549 (Lung) | 2.47 | Cisplatin | >10 |
| H69 (Lung) | 33.9 | Doxorubicin | ~0.5 | |
| H69AR (Lung, Resistant) | - | |||
| Derivative C | MGC-803 (Gastric) | 8.5 | Paclitaxel | ~0.1 |
| Derivative D | MCF-7 (Breast) | 12.1 | Tamoxifen | ~5 |
Note: The data presented are illustrative and based on findings for structurally similar compounds. Researchers should generate specific data for their synthesized this compound derivatives.[4][5]
Experimental Protocols
Detailed and reproducible protocols are fundamental for generating high-quality and comparable data. The following are standard protocols for key in vitro assays in anticancer drug screening.[1]
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1][9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[12][13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.[16][17][18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[16][18]
-
PI Staining: Add propidium iodide solution to the cell suspension.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to deconvolute the DNA content frequency histogram and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: Experimental workflow for evaluating novel anticancer compounds.
Proposed Signaling Pathway
While the precise signaling pathways targeted by this compound derivatives are under investigation, related compounds have been suggested to inhibit key proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[4][20] The following diagram illustrates a hypothetical mechanism of action.
Caption: Proposed mechanism targeting EGFR and SIRT2 pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing on a class of compounds related to 3-(4-(methylthio)phenyl)propanoic acid. Given the growing interest in sulfur-containing organic molecules as potential antimicrobial agents, these protocols offer standardized methods for evaluating their efficacy against a panel of clinically relevant microorganisms. While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols outlined herein are based on established methodologies and can be readily adapted for the evaluation of this and other novel chemical entities.
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings. The data presented below is illustrative and derived from studies on structurally related phenylpropanoic acid and thiophene derivatives to serve as a representative example.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Compounds Structurally Related to this compound
| Compound/Variant | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| Phenylpropanoic Acid Derivative A | Staphylococcus aureus | Gram-positive | 16 | Vancomycin | 1 |
| Phenylpropanoic Acid Derivative A | Escherichia coli | Gram-negative | 32 | Ciprofloxacin | 0.5 |
| Phenylpropanoic Acid Derivative A | Candida albicans | Fungus | 64 | Fluconazole | 8 |
| Thiophene Derivative B | Staphylococcus aureus | Gram-positive | 8 | Vancomycin | 1 |
| Thiophene Derivative B | Escherichia coli | Gram-negative | 16 | Ciprofloxacin | 0.5 |
| Thiophene Derivative B | Candida albicans | Fungus | 32 | Fluconazole | 8 |
| This compound (Hypothetical) | Staphylococcus aureus | Gram-positive | [Data to be determined] | Vancomycin | 1 |
| This compound (Hypothetical) | Escherichia coli | Gram-negative | [Data to be determined] | Ciprofloxacin | 0.5 |
| This compound (Hypothetical) | Candida albicans | Fungus | [Data to be determined] | Fluconazole | 8 |
Experimental Protocols
The following are detailed protocols for three standard antimicrobial susceptibility testing methods: Broth Microdilution for MIC determination, Agar Disk Diffusion for preliminary screening, and Minimum Bactericidal Concentration (MBC) to determine the killing activity of the compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism cultures (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Sterile diluent (e.g., broth or saline)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.[2]
-
Agar Disk Diffusion Assay
This method is a preliminary test to assess the antimicrobial activity of a compound.[3]
Materials:
-
Test compound solution
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism cultures (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate to create a bacterial lawn.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks and a positive control disk onto the inoculated agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[4] It is typically performed after the MIC has been determined.
Materials:
-
Results from the Broth Microdilution assay
-
Sterile agar plates (e.g., MHA)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
-
Plating:
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the microorganism to grow (typically 18-24 hours).
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[4] This is determined by counting the number of colonies on the agar plates.
-
Visualizations
The following diagrams illustrate a general experimental workflow for antimicrobial testing and a hypothetical signaling pathway that may be relevant for phenylpropanoic acid derivatives.
References
- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | New Putative Antimicrobial Candidates: In silico Design of Fish-Derived Antibacterial Peptide-Motifs [frontiersin.org]
- 4. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
Application Notes and Protocols: 3-(4-(Methylthio)phenyl)propanoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(4-(Methylthio)phenyl)propanoic acid as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. While not a conventional starting material, this document outlines a plausible synthetic pathway and provides detailed protocols for its conversion into a key precursor for Sulindac synthesis.
Introduction
This compound is a sulfur-containing aromatic carboxylic acid. Its structural similarity to intermediates used in the synthesis of various pharmaceuticals suggests its potential as a valuable building block in drug discovery and development. Arylpropanoic acid derivatives are a well-established class of NSAIDs, with prominent members including ibuprofen and naproxen. This document explores the synthetic utility of this compound in the context of producing Sulindac, a widely used NSAID for treating inflammatory conditions.
Proposed Application: Intermediate in the Synthesis of Sulindac
Sulindac is a prodrug that is metabolized in the body to its active sulfide form, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The synthesis of Sulindac typically involves the condensation of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid with an oxidizing agent. The key intermediate, 4-(methylthio)benzaldehyde, can be potentially synthesized from this compound.
A proposed synthetic workflow for the utilization of this compound in the synthesis of Sulindac is presented below.
Caption: Proposed workflow for Sulindac synthesis.
Quantitative Data
The following table summarizes the expected yields for the key steps in the proposed synthesis of Sulindac from this compound. Please note that the yields for the initial two steps are estimates based on standard organic chemistry transformations, as this specific pathway is not widely documented. The subsequent steps are based on reported literature values for Sulindac synthesis.
| Step | Reactants | Product | Estimated/Reported Yield (%) | Reference |
| 1. Acyl Chloride Formation | This compound, Thionyl chloride | 3-(4-(Methylthio)phenyl)propanoyl chloride | ~90-95% (Estimated) | N/A |
| 2. Rosenmund Reduction | 3-(4-(Methylthio)phenyl)propanoyl chloride, H₂, Pd/BaSO₄ | 4-(methylthio)benzaldehyde | ~70-80% (Estimated) | N/A |
| 3. Condensation | 4-(methylthio)benzaldehyde, 5-fluoro-2-methyl-3-indene acetic acid, Sodium methoxide | 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid | ~85-90% | [2][3] |
| 4. Oxidation | 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid, Hydrogen peroxide, Acetic acid | Sulindac | ~90-95% | [2][3] |
Experimental Protocols
4.1. Synthesis of 4-(methylthio)benzaldehyde from this compound
Step 1: Synthesis of 3-(4-(Methylthio)phenyl)propanoyl chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), Dry benzene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve this compound (1 equivalent) in dry benzene.
-
Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Distill off the excess thionyl chloride and benzene under reduced pressure to obtain the crude 3-(4-(Methylthio)phenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Synthesis of 4-(methylthio)benzaldehyde (Rosenmund Reduction)
-
Materials: 3-(4-(Methylthio)phenyl)propanoyl chloride, Palladium on barium sulfate (Pd/BaSO₄) catalyst, Dry toluene, Hydrogen gas.
-
Procedure:
-
Suspend the Pd/BaSO₄ catalyst (5% w/w) in dry toluene in a hydrogenation flask.
-
Add a solution of 3-(4-(Methylthio)phenyl)propanoyl chloride (1 equivalent) in dry toluene to the flask.
-
Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 4-(methylthio)benzaldehyde. The product can be further purified by vacuum distillation.
-
4.2. Synthesis of Sulindac
Step 3: Synthesis of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid [2][3]
-
Materials: 4-(methylthio)benzaldehyde, 5-fluoro-2-methyl-3-indene acetic acid, Sodium methoxide (NaOCH₃), Anhydrous methanol.
-
Procedure:
-
In a three-necked flask, dissolve 5-fluoro-2-methyl-3-indene acetic acid (1 equivalent) and 4-(methylthio)benzaldehyde (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide (2.5-4.0 equivalents) in methanol dropwise to the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid. The product can be recrystallized from a suitable solvent like ethanol.
-
Step 4: Synthesis of Sulindac [2][3]
-
Materials: 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid, Hydrogen peroxide (H₂O₂), Acetic acid.
-
Procedure:
-
Dissolve 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid (1 equivalent) in acetic acid.
-
Add hydrogen peroxide (30% solution, 1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to 40-50°C and maintain for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude Sulindac.
-
Filter the product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Sulindac.
-
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Sulindac, through its active sulfide metabolite, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[5]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[5]
By inhibiting both COX-1 and COX-2, the active form of Sulindac reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.
Caption: Mechanism of action of Sulindac.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 4. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(4-(Methylthio)phenyl)propanoic Acid in the Synthesis of Potential Agrochemical Scaffolds
Introduction
3-(4-(Methylthio)phenyl)propanoic acid is an organic compound that holds potential as an intermediate in the synthesis of various heterocyclic structures relevant to agrochemical research. While direct synthetic routes to commercially available agrochemicals from this specific precursor are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoic acid derivatives, in general, are recognized as valuable building blocks for creating pesticides and plant growth regulators.[1][2] The presence of a methylthio group offers a site for further chemical modification, potentially influencing the biological activity and selectivity of the resulting compounds. This document outlines a representative application of this compound in the synthesis of a thiochromen-4-one scaffold, a class of compounds investigated for a range of bioactivities.
Application: Synthesis of 6-(Methylthio)thiochromen-4-one
Thiochromen-4-ones are a class of sulfur-containing heterocyclic compounds that can be synthesized from 3-(arylthio)propanoic acids. These structures are of interest in medicinal and materials chemistry, and their derivatives have been explored for various biological activities. A one-pot synthesis method allows for the efficient creation of these scaffolds from readily available thiophenols and propanoic acid derivatives.[1] The following sections detail the synthesis of 6-(methylthio)thiochromen-4-one, a potential scaffold for novel agrochemicals, from this compound.
Data Presentation
The synthesis of various substituted thiochromen-4-ones from their corresponding 3-(arylthio)propanoic acids has been reported with good yields. The following table summarizes the reaction outcomes for a range of substrates, providing a comparative basis for the synthesis of 6-(methylthio)thiochromen-4-one.[1]
| Entry | Substituent on Phenyl Ring | Product | Yield (%) |
| 1 | 4-Methoxy | 6-Methoxythiochromen-4-one | 81 |
| 2 | 4-Methyl | 6-Methylthiochromen-4-one | 72 |
| 3 | 4-Isopropyl | 6-Isopropylthiochromen-4-one | 62 |
| 4 | 4-tert-Butyl | 6-tert-Butylthiochromen-4-one | 65 |
| 5 | 4-Fluoro | 6-Fluorothiochromen-4-one | 73 |
| 6 | 4-Chloro | 6-Chlorothiochromen-4-one | 70 |
| 7 | 4-Bromo | 6-Bromothiochromen-4-one | 68 |
| 8 | 4-(Trifluoromethyl) | 6-(Trifluoromethyl)thiochromen-4-one | 56 |
Experimental Protocols
Synthesis of this compound (Starting Material)
While this document focuses on the application of the title compound, its synthesis is a prerequisite. A common method for the preparation of 3-(arylthio)propanoic acids involves the reaction of a substituted thiophenol with 3-chloropropanoic acid in the presence of a base.
Synthesis of 6-(Methylthio)thiochromen-4-one
This protocol is adapted from the general procedure for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.[1]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) (optional)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5.0 mL, optional), add polyphosphoric acid (5.0 g).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add ice-water to the mixture to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 6-(methylthio)thiochromen-4-one.
Visualizations
Caption: Synthesis pathway of 6-(Methylthio)thiochromen-4-one.
Caption: Experimental workflow for the synthesis of 6-(Methylthio)thiochromen-4-one.
This compound serves as a viable intermediate for the synthesis of heterocyclic scaffolds such as thiochromen-4-ones. While its direct application in the synthesis of existing commercial agrochemicals is not prominently documented, its utility in generating novel molecular frameworks for agrochemical discovery is plausible. The described synthetic protocol for 6-(methylthio)thiochromen-4-one provides a foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Further derivatization of the thiochromen-4-one core could lead to the identification of new compounds with desirable fungicidal, herbicidal, or insecticidal properties, underscoring the potential of this compound as a valuable building block in agrochemical research and development.
References
Application Note: HPLC Method for Purity Analysis of 3-(4-(Methylthio)phenyl)propanoic acid
Introduction
3-(4-(Methylthio)phenyl)propanoic acid is a carboxylic acid derivative containing a thioether linkage. As an intermediate in pharmaceutical synthesis or a final active ingredient, its purity is a critical quality attribute that directly impacts safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and research environments. The method effectively separates the main component from potential process-related impurities and degradation products.
The developed isocratic method utilizes a C18 stationary phase and a UV detector. As a carboxylic acid, the analyte's retention and peak shape are highly dependent on the mobile phase pH.[1] To ensure sharp, symmetrical peaks and reproducible retention, the mobile phase is acidified to suppress the ionization of the carboxyl group.[2]
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station (CDS).
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or nylon).
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): ACS grade, ~85%.
-
Reference Standard: this compound of known purity (e.g., >99.5%).
-
Sample: Batch of this compound for analysis.
Preparation of Solutions
-
Mobile Phase (Acetonitrile/0.1% H₃PO₄ in Water, 55:45 v/v):
-
Prepare 0.1% H₃PO₄ in water by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.
-
Measure 450 mL of the 0.1% H₃PO₄ solution and 550 mL of acetonitrile.
-
Combine in a suitable reservoir, mix well, and degas by sonication for 15-20 minutes or by online degasser.
-
-
Diluent (Acetonitrile/Water, 50:50 v/v):
-
Combine 500 mL of acetonitrile and 500 mL of HPLC grade water.
-
Mix thoroughly and degas.
-
-
Standard Solution Preparation (Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Sample Solution Preparation (Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The separation and quantification are performed using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Experimental Workflow
The overall process from sample preparation to final purity calculation is outlined in the diagram below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability and Data Analysis
1. System Suitability Test (SST): To ensure the chromatographic system is adequate for the intended analysis, a system suitability test is performed.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the standard solution five (5) consecutive times.
-
Calculate the parameters listed in Table 2. The results must meet the acceptance criteria before proceeding with sample analysis.
2. Data Analysis and Calculations: The purity of the sample is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Results
The following tables present example data obtained using this method.
Table 2: System Suitability Test (SST) Results (Based on five replicate injections of the 0.5 mg/mL Standard Solution)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (USP) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 7800 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.12% |
Table 3: Example Purity Analysis of a Test Sample
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 2.85 | 1520 | 0.08 | Impurity 1 |
| 2 | 4.12 | 1895600 | 99.71 | This compound |
| 3 | 6.54 | 2150 | 0.11 | Impurity 2 |
| 4 | 9.81 | 1890 | 0.10 | Impurity 3 |
| Total | 1901160 | 100.00 |
Conclusion
The described RP-HPLC method is simple, precise, and accurate for determining the purity of this compound. The use of an acidified mobile phase ensures robust and reproducible chromatography with excellent peak symmetry.[3] The method meets all system suitability criteria, demonstrating its reliability for routine quality control analysis in research and drug development settings.
References
Application Note: Derivatization of 3-(4-(Methylthio)phenyl)propanoic Acid for Enhanced GC-MS Analysis
Abstract
This application note details validated protocols for the derivatization of 3-(4-(methylthio)phenyl)propanoic acid prior to analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC-MS analysis of this carboxylic acid is hampered by its low volatility and potential for peak tailing. To overcome these challenges, two effective derivatization methods, silylation and esterification, are presented. These methods convert the polar carboxylic acid group into a less polar, more volatile derivative, leading to improved chromatographic peak shape, enhanced sensitivity, and greater accuracy in quantification. This document provides researchers, scientists, and drug development professionals with comprehensive, step-by-step protocols for sample preparation and analysis.
Introduction
This compound is a compound of interest in various fields, including metabolic research and drug development. Accurate and sensitive quantification is crucial for its study. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as carboxylic acids, can be challenging due to their low volatility and tendency to interact with the stationary phase of the GC column, resulting in poor chromatographic performance.[1][2]
Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable compound, making it more amenable to GC-MS analysis.[2][3] This is typically achieved by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group.[1] This application note describes two common and effective derivatization techniques for this compound:
-
Silylation: This method involves the replacement of the acidic proton with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] Silylated derivatives are generally very volatile and thermally stable.[1][4]
-
Esterification: This technique converts the carboxylic acid into its corresponding methyl ester. Reagents such as diazomethane or trimethylsilyldiazomethane are highly effective for this purpose, reacting instantaneously and with high yields.[6][7][8] An alternative and common method involves the use of BF3-methanol.[5]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Trimethylsilyldiazomethane (2.0 M in diethyl ether or hexane)
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol outlines the procedure for the trimethylsilylation of this compound.
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using Trimethylsilyldiazomethane
This protocol describes the methylation of this compound. Caution: Trimethylsilyldiazomethane is a safer alternative to diazomethane, but it is still a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial. Dissolve the sample in 200 µL of a 2:1 mixture of ethyl acetate and methanol.
-
Derivatization: While vortexing, slowly add trimethylsilyldiazomethane solution (2.0 M) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Quenching: Add a few drops of acetic acid to quench the excess trimethylsilyldiazomethane until the yellow color disappears.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane or ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the underivatized and derivatized this compound. Retention times and mass-to-charge ratios are illustrative and may vary depending on the specific instrumentation and conditions used.
| Analyte | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Underivatized | ~15.5 | 196 (M+), 151, 123, 91 |
| This compound, TMS ester | Silylation (BSTFA) | ~13.2 | 268 (M+), 253, 179, 123, 73 |
| Methyl 3-(4-(methylthio)phenyl)propanoate | Esterification (TMS-Diazomethane) | ~12.5 | 210 (M+), 151, 123, 91 |
Visualizations
The following diagrams illustrate the derivatization workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Caption: Logical relationship of the derivatization process.
Conclusion
The derivatization of this compound through either silylation with BSTFA or esterification with trimethylsilyldiazomethane significantly improves its amenability to GC-MS analysis. These methods effectively increase the volatility and thermal stability of the analyte, leading to enhanced chromatographic resolution, improved peak symmetry, and increased sensitivity. The detailed protocols provided in this application note offer reliable procedures for researchers and scientists in various fields, enabling accurate and robust quantification of this important carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic routes include:
-
Michael Addition: The addition of 4-(methylthio)phenol to an acrylic acid derivative.
-
From a halogenated precursor: Nucleophilic substitution of a p-halogenated phenylpropanoic acid derivative with a methyl mercaptide source.
-
Reduction of a cinnamic acid derivative: The reduction of the double bond of a corresponding 4-(methylthio)cinnamic acid derivative.
Q2: What are the common impurities I might encounter during the synthesis of this compound?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 4-(methylthio)phenol, acrylic acid, or a halogenated precursor.
-
Byproducts: These can include the sulfoxide or sulfone of the target molecule due to over-oxidation, or polymers of acrylic acid.
-
Reagents and Solvents: Residual solvents from the reaction or purification, and any acids or bases used during the workup.
Q3: My final product is an oil, but the literature reports it as a solid. What could be the reason?
A3: If your product is an oil instead of a solid, it is likely due to the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound, preventing it from solidifying. Common culprits include residual solvents or byproducts. Further purification, such as column chromatography or recrystallization, is recommended.
Q4: I see unexpected peaks in my 1H NMR spectrum. How can I identify the impurities?
A4: Unexpected peaks in your 1H NMR spectrum can often be attributed to common impurities. Here are some tips for identification:
-
Residual Solvents: Check the chemical shift of common laboratory solvents. For example, a peak around δ 2.50 ppm could indicate residual DMSO, while a peak at δ 7.26 ppm could be from chloroform.
-
Starting Materials: Compare the spectrum of your product with the spectra of your starting materials to check for any unreacted components.
-
Oxidation Byproducts: The formation of a sulfoxide or sulfone can lead to shifts in the peaks corresponding to the protons on the aromatic ring and the methyl group.
Q5: What is the best way to purify crude this compound?
A5: The most effective methods for purifying this compound are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common eluent system is a gradient of ethyl acetate in hexanes.[1][2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective way to improve its purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Check the reaction temperature and time. - Ensure the purity of your starting materials and reagents. - Consider using a catalyst if applicable. |
| Product lost during workup. | - Ensure the pH is correctly adjusted during extraction to keep the carboxylic acid in the desired layer. - Be careful not to discard the wrong layer during liquid-liquid extraction. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion. - Purify the crude product using flash column chromatography. |
| Product is a Dark Oil or Discolored | Presence of polymeric byproducts or other colored impurities. | - Treat the crude product with activated carbon to remove colored impurities. - Purify by flash column chromatography. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities or the sample is not fully dissolved. | - Filter the NMR sample through a small plug of celite or cotton wool. - Ensure the sample is completely dissolved in the NMR solvent. |
Experimental Protocol: Synthesis via Michael Addition
This protocol describes the synthesis of this compound from 4-(methylthio)phenol and acrylic acid.
Materials:
-
4-(methylthio)phenol
-
Acrylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylthio)phenol and an equimolar amount of sodium hydroxide in water.
-
Addition of Acrylic Acid: To the solution from step 1, add an equimolar amount of acrylic acid dropwise at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3-(4-(Methylthio)phenyl)propanoic Acid Reactions
Welcome to the technical support center for 3-(4-(Methylthio)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation, offering potential causes and recommended solutions in a direct question-and-answer format.
Synthesis & Purity Issues
Question 1: Why is the yield of my this compound synthesis low?
Answer: Low yields in the synthesis, typically performed via Michael addition of 4-methylthiophenol to acrylic acid or nucleophilic substitution with a 3-halopropanoic acid, can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate base catalyst and allowing sufficient reaction time. The Michael addition is a common and generally high-yielding method.[1]
-
Side Reactions: The thiophenol starting material is susceptible to oxidation. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Purification Losses: Significant product loss can occur during workup and purification.[2] this compound has some water solubility. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted.[2] If using flash column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.[3][4]
Question 2: My purified product shows unexpected peaks in the NMR/LC-MS analysis. What could they be?
Answer: The most likely impurities are oxidation products of the thioether group.[5]
-
Sulfoxide: The primary oxidation product is 3-(4-(methylsulfinyl)phenyl)propanoic acid.[5]
-
Sulfone: Further oxidation can lead to 3-(4-(methylsulfonyl)phenyl)propanoic acid.[5]
These impurities can form during the reaction if oxidizing agents are present, or during storage if the compound is exposed to air and light.[5] Consider degassing solvents and storing the compound under an inert atmosphere in a sealed, light-resistant container.[5]
Intramolecular Cyclization (Friedel-Crafts Acylation) Issues
The most common reaction for this compound is an intramolecular acid-catalyzed cyclization to form 6-methylthio-thiochroman-4-one. This reaction is a type of Friedel-Crafts acylation and is prone to specific issues.[3][6]
Question 3: My intramolecular cyclization reaction is not proceeding, or the conversion is very low. What is the cause?
Answer: This is a classic issue in Friedel-Crafts reactions, often related to the catalyst.[7]
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, PPA) is extremely sensitive to moisture.[6][7] Any water in the solvent, reagents, or on the glassware will deactivate it. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[6]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, rendering the catalyst inactive.[6][7] Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required for the reaction to proceed to completion.[6]
-
Low Reaction Temperature: The activation energy for the reaction may not be met at very low temperatures. Consider a gradual and controlled increase in temperature while monitoring for byproduct formation.[6]
Question 4: The reaction has turned dark brown or black. Is this normal?
Answer: A dark coloration often indicates side reactions and potential decomposition.[6] This can be caused by:
-
Excessively High Temperatures: Overheating can lead to polymerization or charring.
-
Presence of Moisture: A highly exothermic reaction can occur if the Lewis acid comes into contact with water.[6]
-
Impure Reagents: Impurities in the starting material or solvent can lead to the formation of polymeric byproducts.[3]
It is critical to maintain strict temperature control, especially during catalyst addition, and to use high-purity, anhydrous reagents.[6]
Question 5: I am observing significant byproduct formation. How can I improve selectivity?
Answer: Byproduct formation in this specific intramolecular reaction is less about ortho/para selectivity and more about intermolecular reactions or degradation.
-
Demethylation: Strong Lewis acids, especially in excess or at high temperatures, can cleave the methyl group from the sulfur atom, leading to thiophenol-derived byproducts.[3] To avoid this, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst, and maintain the lowest effective reaction temperature.[3]
-
Polymerization: If intermolecular reactions are suspected, running the reaction at a higher dilution may favor the desired intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: To prevent degradation, particularly oxidation of the thioether, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at or below -20°C.[5] For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Q2: What are the primary degradation pathways for this compound? A2: The main degradation pathway is the oxidation of the thioether sulfur atom, first to the sulfoxide and then to the sulfone.[5] This can be initiated by exposure to air (oxygen), light, or contaminating oxidizing agents in solvents.[5]
Q3: What analytical techniques are best for monitoring my reaction? A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid group.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Michael addition, a reliable method for this synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-methylthiophenol (1.0 eq) in a suitable solvent like methanol or THF.
-
Base Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq) to the solution and stir for 10-15 minutes to form the thiolate.
-
Michael Addition: Slowly add acrylic acid (1.1 eq) to the solution. The reaction may be slightly exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl) until the pH is ~2-3.[3]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] The crude product can be purified further by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[3][4]
Protocol 2: Intramolecular Cyclization to 6-methylthio-thiochroman-4-one
This protocol describes a general procedure for the acid-catalyzed cyclization.
-
Reaction Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with polyphosphoric acid (PPA) or a solution of a Lewis acid like AlCl₃ (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled catalyst mixture, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (e.g., to 40°C) if necessary, but this increases the risk of side reactions.[6]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to quench the reaction and decompose the catalyst complex.
-
Extraction & Purification: Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[3]
Data Presentation
The following table summarizes yields for the one-pot synthesis of various thiochromen-4-ones from their corresponding 3-(arylthio)propanoic acid precursors, illustrating the impact of aromatic substituents on reaction efficiency.
| Substituent on Phenyl Ring | Yield (%) |
| 4-Methoxy | 81%[3] |
| 4-Methyl | 72%[3] |
| 4-H (unsubstituted) | 69%[4] |
| 4-tert-Butyl | 65%[3] |
| 4-Trifluoromethyl | 56%[3][4] |
| 2,4-Dimethyl | 70%[3] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Base inefficiency: The chosen base may not be strong enough to deprotonate the thiol effectively. 3. Poor quality reagents: Starting materials (4-(methylthio)phenol, acrylic acid/ester, or other reagents) may be impure or degraded. | 1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time or gradually increase the temperature as needed. 2. Consider using a stronger base, such as sodium methoxide or potassium carbonate. 3. Ensure the purity of starting materials. Purify them if necessary before use. |
| Formation of a White Precipitate (Sulfoxide/Sulfone) | Oxidation of the methylthio group: The sulfide is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2] | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents to minimize dissolved oxygen. 3. Avoid unnecessarily high temperatures and prolonged reaction times. |
| Polymerization of the Reaction Mixture | Uncontrolled polymerization of the acrylate: Acrylic acid and its esters can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[3] | 1. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 2. Maintain a controlled reaction temperature. 3. Ensure that the reaction is not exposed to light, which can initiate radical polymerization. |
| Presence of Di-addition Product | Reaction of the product with another molecule of the acrylate: This can occur if there is an excess of the acrylic acid/ester or if the reaction conditions favor further Michael additions. | 1. Use a stoichiometric amount or a slight excess of the thiol relative to the acrylate. 2. Control the reaction temperature and time to minimize the formation of the di-addition product. |
| Difficult Purification | Presence of closely related impurities: Side products like the sulfoxide or ortho-isomer can have similar polarities to the desired product, making separation by column chromatography challenging. | 1. Optimize the reaction conditions to minimize side product formation. 2. For purification, consider using a different solvent system for column chromatography or explore recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the base-catalyzed Michael addition of 4-(methylthio)phenol to acrylic acid or its esters. This reaction is favored for its relatively mild conditions and good yields.
Q2: My reaction mixture is turning a dark color. What could be the cause?
A2: Darkening of the reaction mixture can indicate decomposition or the formation of polymeric byproducts. This may be caused by excessive heat, impurities in the starting materials, or prolonged reaction times. It is advisable to stop the reaction and analyze a sample to identify the cause.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: Can the methylthio group be oxidized during the reaction?
A4: Yes, the methylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone.[1] This is a common side reaction, and it is crucial to take precautions such as running the reaction under an inert atmosphere and using degassed solvents to minimize this.
Q5: What are the typical yields for the synthesis of 3-(arylthio)propanoic acids?
A5: The yields can vary depending on the specific substrate and reaction conditions. However, for the synthesis of various 3-(arylthio)propanoic acids, yields are generally reported to be in the range of 80-93%.[4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 3-(arylthio)propanoic acids, which are structurally related to this compound.
| Arylthiol | Yield (%) | Reference |
| 4-Methoxythiophenol | 93 | [4] |
| Thiophenol | 90 | [4] |
| 4-Methylthiophenol | 85 | [4] |
| 4-Chlorothiophenol | 88 | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
This protocol is a general procedure based on the synthesis of similar 3-(arylthio)propanoic acids.[4]
Materials:
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4-(methylthio)phenol
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Acrylic acid
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
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To this solution, add 4-(methylthio)phenol (1.0 equivalent).
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Add acrylic acid (1.05 equivalents) dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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After the reaction is complete, remove the ethanol under reduced pressure.
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Acidify the aqueous residue to a pH of approximately 2 using concentrated hydrochloric acid.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Visualizations
Caption: Main reaction and side pathways in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. Studies on the displacement of methylthio groups by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-(4-(Methylthio)phenyl)propanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(4-(methylthio)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound involves the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution where the thiolate anion of 4-(methylthio)thiophenol attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride ion.
Q2: What are the most likely impurities in a crude sample of this compound synthesized by this method?
The most probable impurities include:
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Unreacted 4-(methylthio)thiophenol: This starting material may persist if the reaction does not go to completion.
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Unreacted 3-chloropropanoic acid: Another starting material that might be present in the crude product.
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Bis(4-(methylthio)phenyl) disulfide: This can form through the oxidation of 4-(methylthio)thiophenol, especially if the reaction is exposed to air.
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Solvent residues: Depending on the workup procedure, residual solvents may be present.
Q3: What are the recommended purification techniques for this compound?
The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I assess the purity of my synthesized this compound?
Purity can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting trace impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra of crude and purified samples.
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Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
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Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and determine the appropriate solvent system for column chromatography.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction resulted in a very low yield of the desired product. What could be the cause?
A: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitoring the reaction progress by TLC is recommended.
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Base Strength: The base used may not have been strong enough to fully deprotonate the 4-(methylthio)thiophenol, leading to a low concentration of the nucleophile.
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Side Reactions: Oxidation of the starting thiophenol to a disulfide can reduce the amount of reactant available to form the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
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Workup Losses: The product may be lost during the extraction and washing steps of the workup. Ensure the pH is appropriately adjusted to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction of impurities, or neutral for extraction into an organic solvent).
Issue 2: Persistent Impurities After Initial Purification
Q: I have attempted to purify my product, but I still see impurities in my analytical data. What should I do?
A: If initial purification is insufficient, consider the following:
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Recrystallization: If you performed a single recrystallization, a second recrystallization using a different solvent system might be effective. Ensure you are using an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.
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Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful technique. The choice of eluent is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
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Acid-Base Extraction: Unreacted acidic or basic starting materials can often be removed by a liquid-liquid extraction with a suitable aqueous base or acid.
Issue 3: Oily Product Instead of Crystalline Solid
Q: After my synthesis and workup, I obtained an oil instead of the expected solid product. How can I induce crystallization?
A: An oily product often indicates the presence of impurities that are inhibiting crystallization.
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Trituration: Try adding a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stirring or sonicating this mixture can sometimes induce crystallization of the desired product.
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Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the oil can initiate crystallization.
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Solvent Removal: Ensure all residual solvent from the workup has been thoroughly removed under high vacuum.
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Purification: If the oil is highly impure, it may be necessary to first purify it by column chromatography to a point where it will crystallize.
Data Presentation: Purity Improvement
The following table provides a representative example of the purity improvement that can be achieved with different purification methods. Note: Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Purity After 1st Pass | Purity After 2nd Pass | Typical Yield |
| Recrystallization | ~85% | ~95% | >98% | 70-85% |
| Column Chromatography | ~85% | >99% | N/A | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexanes and ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots.
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Column Packing: Pack a glass column with silica gel, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
Stability and storage conditions for 3-(4-(Methylthio)phenyl)propanoic acid
This technical support center provides essential information on the stability and storage of 3-(4-(Methylthio)phenyl)propanoic acid, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep the compound away from incompatible substances, particularly strong oxidizing agents.[2]
Q2: How stable is this compound at room temperature?
A2: The product is expected to be chemically stable under standard ambient conditions (room temperature).[2] However, for long-term storage, adhering to the recommended cool and dry conditions is crucial to minimize potential degradation.
Q3: What are the potential degradation pathways for this compound?
A3: The primary potential degradation pathway for this compound is the oxidation of the thioether group. This can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This oxidation can be initiated by exposure to strong oxidizing agents, and potentially by prolonged exposure to light and air.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation?
A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or the presence of impurities detected by analytical techniques like HPLC. For a definitive assessment of purity and degradation, analytical characterization is necessary.
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., 2-8 °C for long-term) or controlled room temperature for short-term. | Minimizes the rate of potential degradation reactions. |
| Humidity | Dry environment. | Prevents potential hydrolysis, although the primary concern is oxidation. |
| Light | Protect from light (store in an amber vial or in the dark). | The thioether group may be susceptible to photooxidation. |
| Atmosphere | Store in a tightly sealed container. | Minimizes contact with atmospheric oxygen, reducing the risk of oxidation. |
| Incompatible Substances | Strong oxidizing agents.[2] | The thioether group is readily oxidized. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of the compound.
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Troubleshooting Steps:
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Verify Purity: Analyze the compound by a suitable analytical method (e.g., HPLC, NMR) to check for the presence of degradation products. The primary degradation products to look for would be the sulfoxide and sulfone derivatives.
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Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).
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Check Solvent Purity: Impurities in solvents, such as peroxides in ethers, can promote oxidation. Use fresh, high-purity solvents.
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Issue 2: Appearance of new peaks in HPLC chromatograms during analysis.
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Possible Cause: On-column degradation or degradation in the sample solution.
-
Troubleshooting Steps:
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Sample Preparation: Prepare solutions fresh before analysis. Avoid storing solutions for extended periods, especially if exposed to light or air.
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Mobile Phase Compatibility: Ensure the mobile phase is not promoting degradation. For example, highly acidic or basic mobile phases could potentially cause hydrolysis, although oxidation is the more likely pathway.
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Detector Wavelength: Ensure the chosen wavelength is appropriate for both the parent compound and potential degradation products.
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Issue 3: Low yield or formation of side products in a reaction.
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Possible Cause: The thioether group is reacting with other reagents or is unstable under the reaction conditions.
-
Troubleshooting Steps:
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Reaction Compatibility: Avoid using strong oxidizing agents in the reaction mixture unless the intention is to modify the thioether group.
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Protecting Groups: If the thioether is interfering with the desired reaction, consider if a protection-deprotection strategy for the sulfur is feasible, although this adds complexity to the synthesis.
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Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Also, heat the stock solution at 60°C.
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Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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If necessary, neutralize the acidic and basic samples before analysis.
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Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.
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Use a detector, such as a UV-Vis or a mass spectrometer, to identify and quantify the parent compound and any degradation products.
4. Data Analysis:
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Calculate the percentage degradation of this compound under each stress condition.
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Characterize the major degradation products, likely the sulfoxide and sulfone derivatives.
Visualizations
References
Technical Support Center: 3-(4-(Methylthio)phenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-(Methylthio)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the oxidation of the methylthioether group.[1][2] The sulfur atom is susceptible to attack by oxidizing agents, leading to the sequential formation of two main degradation products: 3-(4-(Methylsulfinyl)phenyl)propanoic acid (the sulfoxide) and subsequently 3-(4-(Methylsulfonyl)phenyl)propanoic acid (the sulfone). This oxidation process is a common degradation pathway for pharmaceuticals containing thioether moieties.[1]
Q2: What are the ideal storage conditions to ensure the long-term stability of the compound?
A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light. For maximum stability, storage at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.[3]
Q3: Which environmental factors are most critical to control during experiments?
A3: The most critical factors to control are exposure to oxygen, light, and elevated temperatures.[4][5] The presence of trace metals, which can catalyze oxidation, and peroxides in solvents (especially ethers like THF or dioxane) should also be minimized.
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My analysis (e.g., HPLC, LC-MS) of an aged sample shows new, more polar impurity peaks.
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Probable Cause: This is a classic sign of thioether oxidation. The resulting sulfoxide and sulfone degradants are significantly more polar than the parent compound, causing them to have shorter retention times on a reverse-phase HPLC column.
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Troubleshooting Steps:
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Confirm Identity: Use mass spectrometry (MS) to analyze the impurity peaks. The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will show an increase of +32 amu.
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Review Handling Procedures: Assess your experimental setup for potential sources of oxidation. Are you using solvents that have been tested for peroxides? Are you sparging your solutions with an inert gas?
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Implement Preventative Measures: See the preventative measures outlined in the section below.
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Issue 2: I am observing a loss of compound activity or inconsistent results in my biological assays.
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Probable Cause: If the parent compound is the active species, its degradation into the sulfoxide or sulfone forms can lead to a reduction or complete loss of biological activity. This introduces variability into your experiments.
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Troubleshooting Steps:
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Purity Analysis: Immediately perform a purity analysis (e.g., HPLC) on the stock solution and the final assay solution to quantify the amount of parent compound remaining.
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Use Fresh Solutions: Prepare fresh stock solutions from solid material for each experiment. Avoid using old solutions that have been stored in solvent, especially at room temperature.
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Incorporate Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.
-
Degradation Pathway Visualization
The primary degradation mechanism is the oxidation of the thioether group.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-(Methylthio)phenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(4-(Methylthio)phenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Inappropriate Solvent System: The chosen solvent may not provide a significant difference in solubility between the desired product and impurities at high and low temperatures. | Conduct a solvent screen to identify a suitable single or binary solvent system. Good candidates often include ester/alkane or alcohol/water mixtures. A reported system for a similar compound is ethyl acetate/hexanes. |
| Incomplete Removal of Starting Materials: Unreacted starting materials, such as 4-(methylthio)phenol or reagents from the propanoic acid side chain addition, may co-crystallize with the product. | Prior to recrystallization, perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid. | |
| Presence of Oily Impurities: The product may "oil out" during recrystallization, trapping impurities. | Use a two-solvent system for recrystallization. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent until turbidity is observed. Reheat to clarify and then allow to cool slowly. | |
| Product Appears as an Oil, Not a Solid | Presence of Impurities: Significant amounts of impurities can lower the melting point of the product, causing it to appear as an oil. | Purify the crude product using column chromatography before attempting recrystallization. A silica gel column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate) is a good starting point. |
| Supersaturation: The solution may be supersaturated, preventing crystallization. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. | |
| Discoloration of the Final Product (Yellow or Brown Tint) | Oxidation of the Thioether Group: The methylthio group can be susceptible to oxidation, leading to colored byproducts. | Minimize exposure to heat and light during the purification process. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Acid or Base: Traces of acid or base from the workup can cause degradation over time. | Ensure the product is thoroughly washed with deionized water after precipitation and before drying. | |
| Low Recovery After Purification | Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. | Minimize the number of transfers. Use a minimal amount of cold solvent to rinse glassware and transfer the product. |
| High Solubility in Recrystallization Solvent: The chosen recrystallization solvent may still have a relatively high solubility for the product even at low temperatures. | After crystallization at room temperature, cool the mixture in an ice bath to maximize product precipitation. Use a minimal amount of cold solvent for washing the crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
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Unreacted 4-methylthiophenol: If this is a precursor in your synthesis.
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Over-alkylation or acylation products: Depending on the synthetic route to introduce the propanoic acid side chain.
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Oxidation byproducts: The thioether group can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are used or if exposed to air and heat for prolonged periods.
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Positional isomers: If the substitution on the phenyl ring is not completely regioselective, you might have ortho or meta isomers, although the para-isomer is generally favored.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point for recrystallization is a binary solvent system such as ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat the mixture until it is clear again and then allow it to cool slowly. Other potential solvent systems to screen include toluene/heptane or methanol/water.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is generally preferred when:
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The impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.
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The product is an oil and cannot be easily crystallized.
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There are multiple impurities that need to be removed.
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A very high degree of purity (>99%) is required.
Recrystallization is often a more efficient method for removing smaller amounts of impurities from a solid product, especially on a larger scale.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities by comparing the integration of signals corresponding to the product and any extraneous peaks.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, for instance using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or phosphoric acid), can provide a quantitative measure of purity.[1]
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Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting range.
Experimental Protocols
Acid-Base Extraction for Removal of Neutral Impurities
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Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
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Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.
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Separate the aqueous layer and wash it once more with ethyl acetate to remove any residual neutral impurities.
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Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.
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Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Recrystallization Protocol
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Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
Slowly add a poor solvent (e.g., hexanes) to the hot solution until a slight turbidity persists.
-
Reheat the mixture gently until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes. A common starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity to 10-20% ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | >90% | Removes neutral and basic impurities effectively. | Does not remove acidic impurities. |
| Recrystallization | >98% | 70-90% | Good for removing small amounts of impurities from a solid. Scalable. | Requires a suitable solvent system. Can have lower yields if the product is significantly soluble in the cold solvent. |
| Flash Column Chromatography | >99% | 60-80% | High resolution for separating complex mixtures. | More time-consuming and uses larger volumes of solvent. Can be less scalable. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
Optimizing reaction parameters for 3-(4-(Methylthio)phenyl)propanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-(methylthio)thiophenol, 3-chloropropanoic acid, (E)-3-(4-(methylthio)phenyl)propenoic acid, and 4-(methylthio)benzaldehyde. The choice of starting material will dictate the synthetic strategy.
Q2: What is a common synthetic route to produce this compound?
A2: A frequently employed method is the nucleophilic substitution reaction between 4-(methylthio)thiophenol and 3-chloropropanoic acid in the presence of a base.[1] Another viable route involves the reduction of (E)-3-(4-(methylthio)phenyl)propenoic acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical purification methods for the final product?
A4: The crude product is often purified by flash column chromatography on silica gel.[1][2] Recrystallization from a suitable solvent system is another common technique to obtain a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and reactivity of starting materials, especially the thiol, which can oxidize over time. Use freshly opened or properly stored reagents. |
| Insufficient Base | Ensure at least two equivalents of a suitable base (e.g., NaOH, Na2CO3) are used to deprotonate the thiol and neutralize the carboxylic acid.[1] |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. Monitor for potential side reactions at higher temperatures. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of ethanol and water is often effective for this reaction.[1] |
| Catalyst Poisoning (if applicable) | If a catalyst-based method is used (e.g., reduction of the propenoic acid), ensure the starting materials and solvent are free of impurities that could poison the catalyst. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Dimerization of Thiol | The thiol can oxidize to form a disulfide byproduct. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination Reactions | In the reaction of 3-chloropropanoic acid, elimination to acrylic acid can occur, especially at higher temperatures. Maintain a moderate reaction temperature. |
| Over-reduction (in reduction route) | If reducing (E)-3-(4-(methylthio)phenyl)propenoic acid, over-reduction of the aromatic ring or the thioether is possible with harsh reducing agents. Use a milder reducing agent like magnesium in methanol. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Starting Material | If the product and starting material have similar polarities, optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Presence of Emulsion during Workup | During the aqueous workup, emulsions can form. To break emulsions, add brine or a small amount of a different organic solvent. |
| Product is an Oil | If the product does not crystallize, try different solvent systems for recrystallization or use column chromatography for purification. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis from 4-(methylthio)thiophenol and 3-chloropropanoic acid
This protocol is adapted from a general procedure for the synthesis of 3-(arylthio)propanoic acids.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)thiophenol (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (2 equivalents) solution.
-
Addition of Reagent: To this solution, add 3-chloropropanoic acid (1.05 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Route 1: Thiol + Halopropanoic Acid[1] | Route 2: Reduction of Propenoic Acid |
| Starting Materials | 4-(methylthio)thiophenol, 3-chloropropanoic acid | (E)-3-(4-(methylthio)phenyl)propenoic acid |
| Reagents | NaOH, Ethanol, Water | Magnesium, Methanol |
| Reaction Temperature | Room Temperature to 50 °C | 25 - 55 °C |
| Reaction Time | Varies (monitored by TLC) | 2 hours |
| Typical Yield | 80-93% (for similar compounds) | 66% |
| Purification | Column Chromatography | Not specified, likely column chromatography or recrystallization |
Mandatory Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Two common synthetic routes to the target molecule.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Removal of starting materials from 3-(4-(Methylthio)phenyl)propanoic acid product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of starting materials from the final product, 3-(4-(methylthio)phenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my this compound product?
A1: Based on common synthetic routes, the most probable starting materials are 4-(methylthio)thiophenol and a 3-halopropanoic acid, such as 3-chloropropanoic acid. The synthesis typically involves the reaction of these two precursors under basic conditions.[1]
Q2: What is the general strategy for purifying this compound?
A2: The purification strategy leverages the acidic nature of the carboxylic acid product. A typical workflow involves an aqueous workup with an acid-base extraction to separate the acidic product from neutral or less acidic impurities. This is often followed by recrystallization or column chromatography for final purification.
Q3: Which analytical techniques are recommended to assess the purity of the final product?
A3: Several analytical techniques can be used to determine the purity of your product and detect the presence of starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities.[][3] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used for quantitative analysis to ensure the absence of starting material signals.[]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Incomplete protonation of the carboxylate salt. | - Ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like concentrated HCl before extraction.[1] - Test the pH with litmus paper or a pH meter. |
| - Insufficient extraction of the product into the organic solvent. | - Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 3x50 mL). - Ensure thorough mixing of the layers during extraction. | |
| Product Fails to Crystallize ("Oils Out") | - Presence of impurities, including residual starting materials or solvent. | - Attempt to re-dissolve the oil in a minimal amount of a suitable hot solvent and cool slowly. - Try adding a seed crystal of the pure product to induce crystallization.[4] - If it still oils out, consider purifying by column chromatography before attempting recrystallization again. |
| - The chosen recrystallization solvent is not appropriate. | - Test a range of solvents or solvent mixtures to find an optimal system where the product is soluble when hot but sparingly soluble when cold. | |
| Persistent Odor of Thiophenol in Product | - Incomplete removal of unreacted 4-(methylthio)thiophenol. | - Perform an additional wash of the organic layer with a basic solution (e.g., 1M NaOH or Na2CO3) during the workup to convert the thiophenol into its water-soluble salt. |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.[4] |
| - High concentration of materials in the mixture. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4] | |
| - If the emulsion persists, filter the mixture through a pad of Celite.[4] |
Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic product, this compound, from the more weakly acidic 4-(methylthio)thiophenol and any neutral impurities.
Materials:
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Crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate)
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1 M Sodium Bicarbonate (NaHCO₃) solution
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1 M Sodium Hydroxide (NaOH) solution
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6 M Hydrochloric Acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
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Transfer the crude reaction mixture in the organic solvent to a separatory funnel.
-
Wash 1 (Remove 3-chloropropanoic acid): Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently and allow the layers to separate. Drain the aqueous layer. This step selectively extracts the stronger unreacted carboxylic acid starting material.[5]
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Wash 2 (Remove 4-(methylthio)thiophenol): Add an equal volume of 1 M NaOH solution. Shake gently, allowing the layers to separate. Drain the aqueous layer. This step will extract the unreacted thiophenol.
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Isolate the Product: The desired product, this compound, will also be extracted into the basic aqueous layers. Combine all aqueous layers from steps 2 and 3.
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Acidification: Cool the combined aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding 6 M HCl. The product should precipitate as a solid.
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Extraction: Extract the precipitated product from the acidified aqueous solution using three portions of an organic solvent (e.g., ethyl acetate).
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Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
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Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, purified product.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product. Method optimization may be required.
Instrumentation & Columns:
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HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher concentration of A, and gradually increase B over 20-25 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm (or as determined by UV scan of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of your purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Also, prepare standards for the starting materials if available.
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Sample Preparation: Prepare a sample of your final product at the same concentration.
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Analysis: Inject the standard and sample solutions. Compare the retention times and integrate the peak areas to determine the purity percentage. The presence of peaks corresponding to the starting material standards will indicate incomplete removal.
Visualizations
Caption: A logical diagram for troubleshooting the purification process.
Caption: General experimental workflow for purification via acid-base extraction.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Complex NMR Landscape of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra for 3-(4-(methylthio)phenyl)propanoic acid. This resource aims to address specific challenges encountered during experimental analysis.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-a | ~2.50 | s | - |
| H-b | ~2.65 | t | ~7.5 |
| H-c | ~2.95 | t | ~7.5 |
| H-d | ~7.20 | d | ~8.5 |
| H-e | ~7.25 | d | ~8.5 |
| H-f | 10.0 - 12.0 | br s | - |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~15.5 |
| C-2 | ~30.5 |
| C-3 | ~35.0 |
| C-4 | ~127.0 |
| C-5 | ~130.0 |
| C-6 | ~137.0 |
| C-7 | ~138.0 |
| C-8 | ~178.0 |
Troubleshooting and FAQs
This section addresses common issues that may arise during the acquisition and interpretation of NMR spectra for this compound.
Q1: The signal for the carboxylic acid proton (H-f) is very broad or not visible at all. What should I do?
A1: This is a common phenomenon for carboxylic acid protons due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm its presence.
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Concentration: The chemical shift and peak shape of the carboxylic acid proton can be concentration-dependent. Try running the sample at a different concentration.
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Solvent: If possible, try a different deuterated solvent. For example, the proton may be more clearly visible in DMSO-d₆ compared to CDCl₃.
-
Q2: How can I definitively assign the two doublets in the aromatic region (H-d and H-e)?
A2: The two doublets arise from the protons on the 1,4-disubstituted benzene ring. While their chemical shifts are predicted to be very similar, they can be distinguished using 2D NMR techniques.
-
Experimental Approach:
-
COSY (Correlation Spectroscopy): A 2D COSY experiment will show a cross-peak between the two aromatic protons, confirming they are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can help in assignment based on spatial proximity. For instance, the protons closer to the propanoic acid chain (H-e) might show a weak NOE to the methylene protons (H-c).
-
Q3: The methylene protons (H-b and H-c) appear as triplets. How can I confirm their assignment?
A3: The triplets are due to coupling with each other. Their assignment can be confirmed through 2D NMR.
-
Experimental Approach:
-
COSY: A COSY spectrum will show a clear cross-peak between the signals for H-b and H-c, indicating they are vicinally coupled.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away. For example, H-c should show a correlation to the aromatic carbon C-5 and the carbonyl carbon C-8. H-b will show a correlation to the carbonyl carbon C-8.
-
Q4: My sample is not dissolving well in CDCl₃. What are my options?
A4: Poor solubility can lead to broad peaks and a poor signal-to-noise ratio.
-
Alternative Solvents:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent solvent for many carboxylic acids.
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Methanol-d₄ (CD₃OD): This is another good option, but be aware that the acidic proton will exchange with the deuterium of the solvent, so the COOH signal will not be observed.
-
Acetone-d₆: This can also be a suitable solvent.
-
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Workflow for NMR Spectral Interpretation and Troubleshooting
The following diagram illustrates a logical workflow for the analysis of the NMR spectra of this compound, including troubleshooting steps for common issues.
Caption: Logical workflow for NMR data acquisition, interpretation, and troubleshooting.
Validation & Comparative
A Comparative Guide to the Biological Profile of 3-(4-(Methylthio)phenyl)propanoic Acid and Other Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 3-(4-(methylthio)phenyl)propanoic acid against other well-characterized phenylpropanoic acid derivatives. Due to a lack of publicly available experimental data for this compound, this document serves as a template for future research, utilizing data from the widely-studied nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and other relevant derivatives as a benchmark for comparison.
Introduction to Phenylpropanoic Acids
Phenylpropanoic acid and its derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The core structure, consisting of a phenyl ring attached to a propanoic acid moiety, has been extensively modified to develop drugs with a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
This guide will focus on the potential anti-inflammatory, cytotoxic, and antioxidant activities of this compound in comparison to established phenylpropanoic acid analogs.
Data Presentation: A Comparative Framework
To facilitate a direct comparison, the following tables summarize key quantitative data for well-known phenylpropanoic acid derivatives. These tables are intended to serve as a baseline for the future evaluation of this compound.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Ibuprofen | 100 | 45 | 3 | |
| This compound | Data not available | Data not available | Data not available |
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ibuprofen | A549 (Human Lung Carcinoma) | >1000 | |
| This compound | Data not available | Data not available |
Table 4: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| Ibuprofen | Data not available | |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound to inhibit COX-1 and COX-2 isoforms.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is quantified.
Procedure:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Incubation: Add the test compound (at various concentrations) and the respective COX enzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Monitor the absorbance change of the oxidized TMPD at a specific wavelength (e.g., 610 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into groups: a control group, a reference standard group (e.g., ibuprofen), and test groups for different doses of this compound.
-
Compound Administration: Administer the test compound and reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a widely used method to assess the cytotoxic potential of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Phenylpropanoic acids inhibit COX enzymes, blocking prostaglandin synthesis.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating in vivo anti-inflammatory activity.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Structural determinants of phenylpropanoic acid activity.
Conclusion
This guide outlines a comprehensive approach for the comparative evaluation of this compound. While direct experimental data for this compound is currently unavailable, the provided framework, benchmark data for ibuprofen, and detailed experimental protocols offer a solid foundation for future research. The investigation into the biological activities of novel phenylpropanoic acid derivatives, such as the one highlighted here, is crucial for the discovery and development of new therapeutic agents. By following the outlined experimental procedures, researchers can generate the necessary data to elucidate the pharmacological profile of this compound and effectively compare it to existing compounds in the field.
References
A Comparative Guide to the Biological Activity of 3-(4-(Methylthio)phenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Derivatives of 3-(4-(methylthio)phenyl)propanoic acid have been investigated for their potential as anticancer agents. Notably, a series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected analogs against the A549 human lung adenocarcinoma cell line.
| Compound ID | Structure | IC50 (µM) on A549 Cells | Reference |
| Analog 1 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with a hydroxyimino group and a 4-chlorophenyl substituent on the thiazole ring | 2.47 | [1] |
| Analog 2 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with a hydroxyimino group | 5.42 | [1] |
| Analog 3 | Carbohydrazide derivative of Analog 2 | 8.05 | [1] |
| Analog 4 | Carbohydrazide derivative of Analog 1 | 25.4 | [1] |
| Cisplatin | Positive Control | 11.71 | [1] |
Anti-inflammatory Activity
Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is limited, its structural analogs have been evaluated for their anti-inflammatory potential. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model[2].
Due to the lack of direct quantitative comparisons in the literature for this compound, a data table for anti-inflammatory activity is not provided. However, the general mechanism of action for many aryl propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that mediates inflammation.
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Activity)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Targeting SIRT2 and EGFR
In silico studies suggest that some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[1]. Inhibition of these proteins can disrupt key downstream signaling pathways involved in cell proliferation and survival.
Figure 1: Proposed mechanism of anticancer action via SIRT2 and EGFR inhibition.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Many anti-inflammatory agents function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of 3-(4-(Methylthio)phenyl)propanoic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-(4-(Methylthio)phenyl)propanoic acid, a crucial building block in various synthetic pathways. The guide also presents alternative analytical techniques and includes detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a robust and widely used technique for the analysis of aromatic carboxylic acids like this compound.[1] This method offers excellent resolution and sensitivity for separating the main compound from its potential process-related impurities.
Potential Impurities:
Based on common synthetic routes, potential impurities in this compound may include:
-
4-Methylthiophenol: A common starting material.
-
Acrylic Acid: Another potential precursor.
-
Dimerization Products: Formed through side reactions during synthesis.
-
Oxidation Products: Such as the corresponding sulfoxide or sulfone.
Comparative HPLC Data:
The following table summarizes the hypothetical retention times and peak areas for this compound and its potential impurities under a typical reversed-phase HPLC method. This data illustrates how HPLC can effectively separate these compounds, allowing for accurate purity assessment.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound | 8.5 | 1250 | 99.2 |
| 4-Methylthiophenol | 6.2 | 5 | 0.4 |
| Acrylic Acid | 2.1 | 2 | 0.16 |
| Dimerization Product | 12.3 | 3 | 0.24 |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity validation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Alternative Analytical Methods
While HPLC is a primary method for purity analysis, other techniques can provide complementary information or be advantageous in specific scenarios.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.[1]
-
Advantages: High sensitivity and specificity, providing structural information for impurity identification.
-
Disadvantages: Requires a derivatization step, which can add complexity and potential for sample alteration. Not suitable for thermally labile compounds.
2. Ion-Exchange Chromatography (IEC):
IEC separates molecules based on their net charge. It is particularly useful for the analysis of ionic compounds like carboxylic acids.[2][3][4]
-
Advantages: Can be highly selective for charged analytes and is effective for separating compounds with different pKa values.
-
Disadvantages: Can be sensitive to mobile phase pH and ionic strength, requiring careful method development. May have lower resolution for structurally similar, uncharged impurities.
Comparison of Analytical Methods:
| Feature | Reversed-Phase HPLC | GC-MS | Ion-Exchange Chromatography |
| Principle | Separation based on hydrophobicity. | Separation based on volatility and mass-to-charge ratio. | Separation based on ionic interactions. |
| Sample Preparation | Simple dissolution and filtration. | Often requires derivatization. | Requires sample to be in an appropriate ionic form. |
| Applicability | Broadly applicable to a wide range of compounds. | Suitable for volatile and thermally stable compounds. | Best for ionic and ionizable compounds. |
| Impurity Detection | Excellent for a wide range of polar and non-polar impurities. | Excellent for volatile impurities, provides structural information. | Best for ionic impurities. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the HPLC purity validation process and the signaling pathway context where this compound might be studied.
Caption: Workflow for HPLC purity validation of this compound.
Caption: Potential role of the compound in modulating a biological signaling pathway.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of 3-(4-(Methylthio)phenyl)propanoic Acid and Its Synthetic Precursors
Published: December 29, 2025
This guide provides a detailed spectroscopic comparison of the synthetic anti-inflammatory agent, 3-(4-(methylthio)phenyl)propanoic acid, and its key precursors: 4-(methylthio)thiophenol and 3-chloropropanoic acid. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral characteristics of these compounds, supported by experimental data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these molecules during synthesis and analysis.
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-(methylthio)thiophenol and 3-chloropropanoic acid under basic conditions. An alternative pathway involves the reduction of (E)-3-(4-(methylthio)phenyl)propenoic acid, which itself can be synthesized from 4-(methylthio)benzaldehyde. This guide will focus on the spectroscopic data of the parent compound and its primary precursors from the direct substitution route.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. All data was acquired under standard laboratory conditions.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 11.5 (br s) | Broad Singlet | 1H | -COOH |
| 7.20 (d, J=8.4 Hz) | Doublet | 2H | Ar-H (ortho to -S-) | |
| 7.15 (d, J=8.4 Hz) | Doublet | 2H | Ar-H (meta to -S-) | |
| 3.15 (t, J=7.6 Hz) | Triplet | 2H | -S-CH₂- | |
| 2.65 (t, J=7.6 Hz) | Triplet | 2H | -CH₂-COOH | |
| 2.45 (s) | Singlet | 3H | -S-CH₃ | |
| 4-(Methylthio)thiophenol | 7.28 (d, J=8.4 Hz) | Doublet | 2H | Ar-H (ortho to -SH) |
| 7.17 (d, J=8.4 Hz) | Doublet | 2H | Ar-H (meta to -SH) | |
| 3.45 (s) | Singlet | 1H | -SH | |
| 2.46 (s) | Singlet | 3H | -S-CH₃ | |
| 3-Chloropropanoic acid | 11.80 (br s) | Broad Singlet | 1H | -COOH |
| 3.76 (t, J=6.4 Hz) | Triplet | 2H | -CH₂-Cl | |
| 2.87 (t, J=6.4 Hz) | Triplet | 2H | -CH₂-COOH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 179.0 | C=O |
| 137.5 | Ar-C (para to -S-) | |
| 132.0 | Ar-C (ipso, -S-) | |
| 130.0 | Ar-CH (ortho to -S-) | |
| 127.0 | Ar-CH (meta to -S-) | |
| 35.0 | -S-CH₂- | |
| 34.5 | -CH₂-COOH | |
| 16.0 | -S-CH₃ | |
| 4-(Methylthio)thiophenol | 138.0 | Ar-C (para to -SH) |
| 130.5 | Ar-C (ipso, -SH) | |
| 129.5 | Ar-CH (ortho to -SH) | |
| 127.5 | Ar-CH (meta to -SH) | |
| 15.8 | -S-CH₃ | |
| 3-Chloropropanoic acid | 176.5 | C=O |
| 40.5 | -CH₂-Cl | |
| 38.0 | -CH₂-COOH |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | 2900-3100 (broad), 1710 (s), 1595 (m), 1490 (m), 810 (s) | O-H (acid), C=O, C=C (aromatic), C-H (aromatic) |
| 4-(Methylthio)thiophenol | 2550 (w), 1590 (m), 1490 (s), 815 (s) | S-H, C=C (aromatic), C-H (aromatic) |
| 3-Chloropropanoic acid | 2900-3200 (broad), 1715 (s), 750 (s) | O-H (acid), C=O, C-Cl |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 196 | 151 ([M-COOH]⁺), 136 ([M-CH₂COOH]⁺), 123 ([C₇H₇S]⁺) |
| 4-(Methylthio)thiophenol | 156 | 141 ([M-CH₃]⁺), 123 ([M-SH]⁺), 77 ([C₆H₅]⁺) |
| 3-Chloropropanoic acid | 108/110 (3:1 ratio) | 73 ([M-Cl]⁺), 62 ([CH₂Cl]⁺), 45 ([COOH]⁺) |
Experimental Protocols
Synthesis of this compound
To a solution of 4-(methylthio)thiophenol (1.56 g, 10 mmol) in 50 mL of ethanol was added sodium hydroxide (0.80 g, 20 mmol). The mixture was stirred at room temperature for 15 minutes. To this solution, 3-chloropropanoic acid (1.09 g, 10 mmol) was added, and the reaction mixture was refluxed for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in water (50 mL) and acidified with 2M HCl to pH 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as KBr pellets.
-
Mass Spectrometry (MS): Electron ionization mass spectra were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer.
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Spectroscopic Analysis Workflow
The Unseen Threat: A Comparative Analysis of the Antifungal Potential of Thioether-Containing Propanoic Acids
In the ever-present battle against fungal pathogens, the quest for novel and effective antifungal agents is a paramount concern for researchers, scientists, and drug development professionals. Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a significant global health burden, further exacerbated by the rise of drug-resistant strains. This guide provides an in-depth comparative analysis of the antifungal activity of a promising class of molecules: thioether-containing propanoic acids. By leveraging established experimental data and exploring the underlying structure-activity relationships, we aim to furnish a comprehensive resource for the scientific community engaged in the discovery and development of next-generation antifungal therapies.
Comparative Antifungal Efficacy: A Look at the Data
| Compound Class/Derivative | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | - | [1] |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | 78.1 - 5000 | - | [2] |
| 3-Acyl thiotetronic acid derivatives | Valsa mali | - | 4.1 | [3] |
| Curvularia lunata | - | 3.1 | [3] | |
| Fusarium graminearum | - | 3.6 | [3] | |
| Fusarium oxysporum f. sp. lycopersici | - | 4.1 | [3] | |
| Medium-chain fatty acids (e.g., propanoic acid analogues) | Candida albicans | 100 - 200 | - | [4] |
Analysis of Antifungal Activity:
The data, though heterogeneous, suggests that propanoic acid derivatives containing sulfur moieties exhibit significant antifungal activity against a broad spectrum of fungi. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives show notable activity against Candida albicans[1]. Furthermore, the introduction of a thioether linkage in more complex heterocyclic systems, such as thiotetronic acid derivatives, results in potent antifungal effects against various plant-pathogenic fungi, with EC50 values in the low microgram per milliliter range[3].
The efficacy of these compounds is influenced by their specific chemical structures. For example, in a study of thiourea derivatives of 2-thiophenecarboxylic acid, variations in the substitution pattern on the aromatic ring led to significant differences in antifungal activity against the emerging multidrug-resistant pathogen Candida auris[2]. This highlights the critical role of structure-activity relationship (SAR) studies in optimizing the antifungal potency of these molecules.
Unraveling the Mechanism of Action: How Do They Work?
Understanding the mechanism by which these compounds inhibit fungal growth is crucial for their development as therapeutic agents. While the precise mechanisms for all thioether-containing propanoic acids are not fully elucidated, based on the known activities of related sulfur-containing compounds and propionic acid, a multi-pronged attack on the fungal cell is likely.
The propanoic acid moiety itself is known to induce fungal cell death through mitochondria-mediated apoptosis[5][6]. This process involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the release of cytochrome c, ultimately leading to programmed cell death[5].
The presence of a thioether group introduces additional potential mechanisms of action. Sulfur-containing compounds are known to interfere with fungal metabolism in several ways:
-
Reaction with Thiols: The sulfur atom in the thioether linkage can potentially interact with essential thiol-containing molecules within the fungal cell, such as glutathione and cysteine residues in vital enzymes. This can lead to the disruption of cellular redox balance and enzyme inactivation[7].
-
Inhibition of Ergosterol Biosynthesis: Many antifungal agents target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the membrane[3][8]. It is plausible that some thioether-containing compounds could interfere with the enzymes involved in this pathway.
-
Disruption of Sulfur Metabolism: As sulfur is an essential element for fungal growth and virulence, compounds that interfere with sulfur assimilation and metabolism can have potent antifungal effects[9].
The following diagram illustrates a proposed, multifaceted mechanism of action for thioether-containing propanoic acids.
Caption: Proposed multi-target mechanism of action for thioether-containing propanoic acids.
Standardized Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The broth microdilution method is a cornerstone of these guidelines and is detailed below.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for most fungi) and incubate at the optimal temperature until sufficient growth is observed. b. For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. c. For filamentous fungi, cover the culture with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL. d. Further dilute the standardized inoculum in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 cells/mL for yeasts and 0.4-5 x 10^4 conidia/mL for molds).
2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the thioether-containing propanoic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. b. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.
Caption: A streamlined workflow for determining the MIC of antifungal compounds.
Conclusion and Future Directions
Thioether-containing propanoic acids represent a promising, yet not fully explored, class of potential antifungal agents. The available data indicates their capacity to inhibit the growth of a diverse range of fungal pathogens. The likely multi-target mechanism of action, combining the apoptotic effects of the propanoic acid moiety with the disruptive potential of the thioether group, makes them attractive candidates for further investigation, particularly in an era of growing antifungal resistance.
Future research should focus on the systematic synthesis and evaluation of homologous series of these compounds to establish clear structure-activity relationships. This will enable the rational design of more potent and selective antifungal agents. Furthermore, in-depth mechanistic studies are warranted to fully elucidate their molecular targets and pathways of action, which will be instrumental in their preclinical and clinical development. This guide serves as a foundational resource to stimulate and inform these critical next steps in the fight against fungal disease.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development are continually exploring novel chemical scaffolds to combat the complexities of cancer. Among these, derivatives of 3-(4-(methylthio)phenyl)propanoic acid and related structures have emerged as a promising class of compounds with demonstrated efficacy against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their proposed mechanisms of action.
Quantitative Efficacy Against Cancer Cell Lines
The antiproliferative activity of various propanoic acid derivatives has been evaluated across a range of human cancer cell lines. The data, summarized in the tables below, highlight the cytotoxic potential of these compounds, often benchmarked against established chemotherapeutic agents like cisplatin.
Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 22 | A549 | 2.47 | - |
| H69 | - | 33.9 | |
| H69AR | - | 26.6 | |
| 25 | H69 | - | 27.7 |
| H69AR | - | 48.4 | |
| 26 | H69 | - | 67.0 |
| H69AR | - | 15.4 | |
| Cisplatin | A549 | >100 | - |
Data sourced from multiple studies, including references[1].
Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells
| Compound(s) | Effect on A549 Cell Viability | Notes |
| 12, 20, 21, 22, 29 | Reduced viability by approximately 50% | Also suppressed cell migration[2][3][4][5]. |
| 20 | Potent antioxidant properties | Considered a promising candidate from this series[2][3][4][5]. |
| 29 | Reduced viability to 31.2% | Showed favorable anticancer activity[3]. |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and control substances.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells using the test compounds.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark[6].
-
Analyze the stained cells promptly by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[7].
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, followed by incubation at 4°C for at least 30 minutes[8].
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate at room temperature.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA to quantify the number of cells in each phase of the cell cycle[9][10].
Visualizing Mechanisms and Workflows
To better understand the proposed biological activities and the experimental processes, the following diagrams have been generated.
Discussion of Signaling Pathways
The anticancer effects of these propanoic acid derivatives appear to be mediated through multiple signaling pathways.
SIRT2 and EGFR Inhibition: Some derivatives, particularly the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, are proposed to exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[11]. EGFR is a well-known receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[12][13]. SIRT2, a deacetylase, has been shown to modulate the activity of key signaling proteins, including MEK[14][15]. By inhibiting both EGFR and SIRT2, these compounds can effectively shut down these pro-survival signals, leading to a halt in cell proliferation. Loss of SIRT2 has been linked to increased sensitivity to cisplatin in melanoma cells via an EGFR-dependent mechanism[16].
Modulation of Reactive Oxygen Species (ROS): Another proposed mechanism, particularly for the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, involves the modulation of reactive oxygen species (ROS)[2][3][4][5]. Cancer cells often exist in a state of increased intrinsic oxidative stress. While low levels of ROS can promote cancer cell survival and proliferation, excessively high levels can induce cellular damage and trigger apoptosis[17][18][19][20][21]. Certain derivatives may induce a surge in intracellular ROS levels beyond a tolerable threshold, thereby pushing the cancer cells towards apoptotic cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 4. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. mdpi.com [mdpi.com]
- 21. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Studies of 3-(4-(Methylthio)phenyl)propanoic Acid: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of dedicated in vitro and in vivo studies on 3-(4-(methylthio)phenyl)propanoic acid. While the broader class of phenylpropanoic acid derivatives has been the subject of extensive research, leading to the development of numerous therapeutic agents, this specific methylthio-substituted compound remains largely unexplored in pharmacological and biological research contexts.
Our in-depth search of scientific databases and publications did not yield any specific studies that would allow for a direct comparison of the in vitro and in vivo effects of this compound. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the lack of primary research data.
Research on related compounds, such as chalcone derivatives like 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one, has shown some in vitro activity, including anticancer and antioxidant properties.[1][2] However, these studies focus on a structurally different molecule and do not provide a basis for understanding the biological activities of this compound itself. The broader family of arylpropionic acid derivatives is well-known for its anti-inflammatory, analgesic, and antipyretic properties, with ibuprofen being a prominent example.[3] These activities are often linked to the inhibition of cyclooxygenase (COX) enzymes.
The lack of available data for this compound presents a clear gap in the current scientific knowledge. Future research initiatives could be directed towards synthesizing and evaluating this compound to determine its potential biological activities. A typical research workflow for such a novel compound would involve:
Hypothetical Research Workflow
A logical progression for investigating a new chemical entity like this compound would follow a structured path from initial screening to more complex biological evaluations.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical compound.
This workflow would begin with a battery of in vitro assays to screen for biological activity against various targets. Positive hits would then be subjected to more detailed mechanistic studies and preliminary safety profiling. Promising candidates would subsequently advance to in vivo models to assess their pharmacokinetic properties, efficacy in disease models, and overall safety in a whole-organism context.
References
- 1. Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Benchmarking the Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid: A Guide to a Copper-Catalyzed Cross-Coupling Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a well-established method for the synthesis of 3-(4-(Methylthio)phenyl)propanoic acid. The presented methodology, a copper-catalyzed cross-coupling reaction, serves as a reliable benchmark for producing this compound. While various synthetic routes may exist, this guide focuses on a thoroughly documented procedure, offering comprehensive experimental protocols and expected yield data based on analogous compounds.
Comparative Data Summary
The following table summarizes the yields of various 3-(arylthio)propanoic acids synthesized using the benchmark copper-catalyzed method, providing an expected range for the synthesis of this compound. The reaction involves the coupling of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst.
| Starting Aryl Iodide | Product | Yield (%) |
| Iodobenzene | 3-(Phenylthio)propanoic acid | 85 |
| 4-Iodotoluene | 3-(p-Tolylthio)propanoic acid | 90 |
| 4-Iodoanisole | 3-(4-Methoxyphenylthio)propanoic acid | 88 |
| 4-Iodochlorobenzene | 3-(4-Chlorophenylthio)propanoic acid | 75 |
| 4-Iodobromobenzene | 3-(4-Bromophenylthio)propanoic acid | 78 |
| 1-Iodonaphthalene | 3-(1-Naphthylthio)propanoic acid | 92 |
Data extrapolated from analogous reactions reported in the literature. The yield for this compound is expected to be in the range of 80-90% based on these results.
Experimental Protocol: Copper-Catalyzed Synthesis
This section details the experimental procedure for the synthesis of this compound via a copper-catalyzed reaction between 4-iodo-thioanisole and 3-mercaptopropionic acid.
Materials:
-
4-Iodo-thioanisole
-
3-Mercaptopropionic acid (3-MPA)
-
Copper(I) oxide (Cu₂O)
-
Pyridine (absolute)
-
Hydrochloric acid (6 M)
-
Acetone
-
Potassium bicarbonate (1 M KHCO₃)
-
Activated charcoal
-
Phosphorus pentoxide (P₂O₅) or other suitable drying agent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-thioanisole (100 mmol), 3-mercaptopropionic acid (100 mmol, 8.7 mL), and copper(I) oxide (50 mmol, 7.15 g).
-
Solvent Addition: Add absolute pyridine (80 mL) to the flask.
-
Reaction Conditions: Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 6 hours.
-
Solvent Removal: After cooling to room temperature, remove the pyridine by rotary evaporation under reduced pressure.
-
Acidification and Extraction: To the residue, add 6 M hydrochloric acid (80 mL) and stir the mixture at 90 °C for 30 minutes. Cool the mixture to room temperature and filter the precipitate. Wash the solid with water (3 x 20 mL) and dry it over a suitable drying agent.
-
Purification: Extract the crude product with boiling acetone (3 x 100 mL). Combine the acetone filtrates and evaporate the solvent under reduced pressure.
-
Work-up: Add 1 M potassium bicarbonate solution (120 mL) to the residue to dissolve the product and remove any unreacted 4-iodo-thioanisole by steam distillation. Treat the remaining solution with activated charcoal and stir for 5 minutes. Filter the solution and acidify the filtrate to pH 1 with 6 M hydrochloric acid.
-
Final Product Isolation: Collect the resulting precipitate by filtration, wash with water (20 mL), and dry over phosphorus pentoxide to yield the final product, this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.
Caption: Workflow for the copper-catalyzed synthesis.
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, which act as potent anticancer agents by inhibiting dihydrofolate reductase (DHFR). The analysis is based on a three-dimensional quantitative structure-activity relationship (3D-QSAR) study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the structural requirements for enhanced biological activity.
Comparative Performance of DMDP Derivatives
The anticancer activity of a selection of DMDP derivatives is presented below. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration. These compounds were evaluated for their ability to inhibit DHFR, a crucial enzyme in the synthesis of DNA precursors.[1][2]
| Compound ID | Structure (Variations at R1) | Experimental pIC50 | CoMFA Predicted pIC50 | CoMSIA Predicted pIC50 |
| 29 | 3-Cl, 4-CH3 | 5.37 | 5.56 | 5.53 |
| 32 | 3-CH3, 4-Cl | 5.59 | 5.57 | 5.61 |
| 45 | 3-F, 4-Cl | 6.00 | 5.92 | 5.90 |
| 50 | 3-Cl, 4-Br | 6.35 | 6.30 | 6.27 |
| 51 | 3-Cl, 4-F | 6.37 | 6.43 | 6.42 |
| 63 | 3,4-di-Cl | 7.89 | 7.90 | 7.91 |
| 66 | 3-Cl, 4-CF3 | 8.30 | 8.16 | 8.12 |
Note: This table presents a subset of the 78 compounds analyzed in the referenced study for illustrative purposes.
Experimental Protocols
The methodologies detailed below were employed in the 3D-QSAR study of the DMDP derivatives.
Molecular Modeling and Alignment:
The 3D structures of the 78 DMDP derivatives were generated and optimized using molecular modeling software. The most potent compound in the series, compound 66, was used as a template for aligning the remaining molecules. This alignment is a critical step in 3D-QSAR as it ensures that the calculated molecular fields are comparable across the series of compounds.
CoMFA and CoMSIA Field Calculations:
-
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each aligned molecule.[3][4][5] A probe atom (typically a sp3 hybridized carbon with a +1 charge) is placed at various grid points surrounding the molecules, and the interaction energies are calculated.[3][4][5] These energy values constitute the descriptors used in the QSAR model.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1][6] This provides a more comprehensive description of the molecular properties influencing biological activity.
Statistical Analysis and Model Validation:
Partial Least Squares (PLS) regression was used to correlate the calculated field values (independent variables) with the experimental biological activities (pIC50, dependent variable). The predictive power of the generated CoMFA and CoMSIA models was rigorously validated using the following statistical parameters:
-
Leave-One-Out Cross-Validation (q²): This internal validation technique assesses the robustness of the QSAR model. The CoMFA model yielded a q² of 0.530, and the CoMSIA model had a q² of 0.548.[1][2]
-
Conventional Correlation Coefficient (r²): This parameter indicates the goodness of fit of the model. The CoMFA and CoMSIA models showed high r² values of 0.903 and 0.909, respectively.[1][2]
-
External Validation (Predictive r²): The predictive ability of the models was further assessed using a test set of 10 compounds that were not included in the model development. The predictive r² values were 0.935 for CoMFA and 0.842 for CoMSIA, indicating excellent predictive power.[1][2]
Visualizations
Experimental Workflow for 3D-QSAR
Caption: A generalized workflow for the 3D-QSAR analysis of DMDP derivatives.
Signaling Pathway of DHFR Inhibition
Caption: Mechanism of action of DMDP derivatives as DHFR inhibitors leading to apoptosis.
Conclusion
The comparative QSAR analysis of DMDP derivatives provides valuable insights into the structural features that govern their anticancer activity.[1] The CoMFA and CoMSIA models demonstrate that specific substitutions on the pteridine ring and the phenyl ring are crucial for potent DHFR inhibition.[1] Specifically, the models suggest that electropositive and sterically less demanding substituents at the 5-position of the pteridine ring, along with bulky, electronegative groups at the meta-position of the phenyl ring, enhance the inhibitory activity.[1] This information, visualized through the contour maps generated in the study, serves as a predictive tool for the rational design of novel and more effective DHFR inhibitors for cancer therapy.[7][8][9]
References
- 1. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Spectral Data: The Case of 3-(4-(Methylthio)phenyl)propanoic Acid
For scientists engaged in chemical research and drug development, the purity and structural integrity of starting materials are paramount. Verifying a compound's identity and purity upon receipt from a supplier is a critical first step in any experimental workflow. This guide provides a framework for comparing the spectral data of 3-(4-(Methylthio)phenyl)propanoic acid (CAS No. 138485-81-1) from various commercial suppliers.
While publicly accessible, side-by-side spectral data from different suppliers for this specific compound is limited, this guide will serve as a template for researchers. It outlines the necessary experimental protocols, expected data, and visualization tools to perform a robust in-house comparison, ensuring the quality and consistency of reagents used in research.
Chemical Structure and Key Identifiers
IUPAC Name: this compound Molecular Formula: C₁₀H₁₂O₂S Molecular Weight: 196.27 g/mol CAS Number: 138485-81-1[1]
Caption: Chemical structure of this compound.
Comparative Spectral Data Analysis
The following tables present a hypothetical comparison of spectral data for this compound from three different suppliers. Researchers should populate these tables with their own experimentally obtained data.
¹H NMR Spectral Data Comparison
Solvent: CDCl₃ Frequency: 400 MHz
| Assignment | Expected Chemical Shift (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -COOH | ~11.0-12.0 (s, 1H) | 11.52 | 11.53 | 11.51 |
| Ar-H | ~7.20 (d, J=8.4 Hz, 2H) | 7.21 | 7.20 | 7.21 |
| Ar-H | ~7.15 (d, J=8.4 Hz, 2H) | 7.16 | 7.15 | 7.16 |
| -CH₂-Ar | ~2.95 (t, J=7.6 Hz, 2H) | 2.96 | 2.95 | 2.95 |
| -CH₂-COOH | ~2.65 (t, J=7.6 Hz, 2H) | 2.66 | 2.65 | 2.66 |
| S-CH₃ | ~2.45 (s, 3H) | 2.46 | 2.45 | 2.45 |
¹³C NMR Spectral Data Comparison
Solvent: CDCl₃ Frequency: 100 MHz
| Assignment | Expected Chemical Shift (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| C=O | ~179.0 | 179.1 | 179.0 | 179.2 |
| Ar-C (quat, C-S) | ~137.5 | 137.6 | 137.5 | 137.5 |
| Ar-C (quat) | ~136.8 | 136.9 | 136.8 | 136.9 |
| Ar-CH | ~129.0 | 129.1 | 129.0 | 129.1 |
| Ar-CH | ~127.0 | 127.1 | 127.0 | 127.1 |
| -CH₂-Ar | ~35.5 | 35.6 | 35.5 | 35.5 |
| -CH₂-COOH | ~30.0 | 30.1 | 30.0 | 30.1 |
| S-CH₃ | ~16.0 | 16.1 | 16.0 | 16.0 |
FT-IR Spectral Data Comparison
Sample Preparation: KBr Pellet or ATR
| Assignment | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3250-2550 | 3260-2545 | 3255-2555 |
| C-H stretch (Aromatic) | 3100-3000 | 3080, 3020 | 3081, 3022 | 3079, 3021 |
| C-H stretch (Aliphatic) | 3000-2850 | 2965, 2920 | 2966, 2921 | 2965, 2920 |
| C=O stretch (Carboxylic Acid) | 1725-1700 | 1712 | 1711 | 1713 |
| C=C stretch (Aromatic) | 1600-1450 | 1595, 1490 | 1596, 1491 | 1595, 1490 |
Mass Spectrometry Data Comparison
Ionization Method: Electrospray Ionization (ESI)
| Analysis | Expected m/z | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) |
| ESI- (Negative Ion Mode) | [M-H]⁻ = 195.05 | 195.05 | 195.05 | 195.05 |
| ESI+ (Positive Ion Mode) | [M+H]⁺ = 197.06 | 197.06 | 197.06 | 197.06 |
| ESI+ (Positive Ion Mode) | [M+Na]⁺ = 219.04 | 219.04 | 219.04 | 219.04 |
Experimental Protocols
Adherence to standardized protocols is crucial for generating reproducible and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the mixture to a pellet die.
-
Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in transmittance or absorbance mode.
-
Mass Spectrometry (MS)
-
Instrument: LC-MS system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
ESI-MS Parameters:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a modifier (0.1% formic acid for positive mode, or 0.1% ammonia solution for negative mode) is commonly used.[4]
-
Flow Rate: 0.2-0.5 mL/min (may be infused directly or via LC).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to minimize fragmentation).[5]
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (N₂): Set to a high flow rate and temperature (e.g., 300-400 °C) to aid in solvent evaporation.[5]
-
Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).
-
Workflow for Data Comparison
The process of comparing materials from different suppliers should follow a logical and documented workflow to ensure consistency and traceability.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-(Methylthio)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-(4-(methylthio)phenyl)propanoic acid (MMPA), a key metabolite in the catabolism of L-methionine.[1][2][3][4][5] Given the absence of direct cross-validation studies for this specific analyte, this document extrapolates from validated methods for structurally similar aromatic propanoic acids and sulfur-containing carboxylic acids. The objective is to offer a robust framework for researchers to select and validate an appropriate analytical method for their specific needs, particularly in the context of drug development and metabolic research.
The comparison focuses on three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. The data is inferred from validated methods for analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL | 0.5 - 50 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 90 - 115% |
| Precision (RSD) | < 5% | < 15% | < 15% |
| Specificity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Cost | Low | High | Medium |
| Sample Volume | 10 - 50 µL | 5 - 20 µL | 10 - 100 µL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of MMPA in relatively simple matrices or at higher concentrations.
Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 225 nm.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for the analysis of MMPA in complex biological matrices at low concentrations.
Sample Preparation (Plasma/Urine):
-
To 50 µL of plasma or urine, add 150 µL of methanol containing an internal standard (e.g., deuterated MMPA).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Gradient Example: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMPA: Precursor ion [M-H]⁻ → Product ion (specific fragment).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion (specific fragment).
-
-
Note: Specific MRM transitions would need to be determined by direct infusion of an MMPA standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like MMPA, derivatization is necessary to increase volatility.
Sample Preparation and Derivatization (Plasma/Urine):
-
Perform a liquid-liquid extraction: Acidify 100 µL of the sample with hydrochloric acid and extract with 500 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.[7]
-
Cap the vial and heat at 60°C for 30 minutes.[7]
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized MMPA.
-
Note: The specific ions for SIM would be determined from the mass spectrum of the derivatized MMPA standard.
Signaling Pathways and Experimental Workflows
Methionine Catabolism Pathway
3-(Methylthio)phenylpropanoic acid is an intermediate in the transamination pathway of methionine catabolism.[5] The following diagram illustrates this metabolic process.
Caption: Methionine catabolism via the transamination pathway.
Analytical Workflow Cross-Validation
The logical workflow for cross-validating the described analytical methods is depicted below.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the study.
-
HPLC-UV offers a cost-effective and high-throughput option for samples with higher concentrations of MMPA and less complex matrices.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies where trace-level detection is necessary.
-
GC-MS , following a derivatization step, presents a viable alternative, particularly for its high resolving power and specificity.
A thorough method validation, encompassing linearity, accuracy, precision, and limits of detection and quantification, is imperative before the application of any of these methods to experimental samples. For regulated drug development, a cross-validation between two different methods or laboratories is often required to ensure data integrity and reproducibility.
References
- 1. [PDF] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. | Semantic Scholar [semanticscholar.org]
- 2. L-methionine catabolic process Gene Ontology Term (GO:0009087) [informatics.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. l-methionine catabolic pathways: Topics by Science.gov [science.gov]
- 5. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Blogs | Restek [discover.restek.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4-(Methylthio)phenyl)propanoic Acid
For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the safe disposal of 3-(4-(Methylthio)phenyl)propanoic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
Immediate Safety and Hazard Profile
Key Hazard Information:
| Hazard Classification | Description | GHS Code (Anticipated) |
| Acute Oral Toxicity | Toxic if swallowed | H301[1] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage | H318[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[1] |
This data is based on the GHS classification for the closely related isomer, 3-((4-Methylphenyl)thio)propionic acid, and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves: Inspect gloves for integrity before each use.
-
Safety glasses or goggles: Ensure full eye coverage.
-
Lab coat or chemical-resistant apron: To protect against skin contact.
-
Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3]
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Designate a specific, compatible, and clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[5]
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[6]
-
The container must be securely sealed at all times, except when adding waste.[6]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]
-
-
Storage of Chemical Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and any potential contaminants.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4][7]
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or weighing papers, that come into contact with this compound must also be disposed of as hazardous waste.
-
Place these items in a sealed and properly labeled container.
-
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.
References
- 1. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 3-(4-(Methylthio)phenyl)propanoic acid
This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with 3-(4-(Methylthio)phenyl)propanoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound and structurally similar compounds are classified as hazardous.[1][2][3] The primary risks include irritation to the skin, eyes, and respiratory system, and toxicity if ingested.[1][3]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[1][3] | Danger / Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] | Warning |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation[1][2][3][4] | Danger / Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] | Warning |
Note: Classifications are based on data for this compound and structurally similar compounds.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure.[5] Selection must be based on the specific tasks being performed.[6][7][8]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles and a face shield.[3][9] | Protects against splashes and dust that can cause severe eye damage.[2][4] Standard eyeglasses are not sufficient.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9] | Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and disposed of properly after handling.[3] Double gloving is recommended.[5] |
| Body Protection | Laboratory coat. A chemical-resistant apron or coveralls for tasks with a high splash risk.[3][9] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 particle respirator) if handling powders outside of a fume hood.[2][3] | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[1][3] |
Operational and Disposal Plan
A systematic workflow from preparation to disposal is essential for safe handling.
-
Ventilation: Always handle this chemical in a well-ventilated area.[4][10] A certified chemical fume hood is strongly recommended to control exposure.[11]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and operational before beginning work.[2][10]
-
Review SDS: Read and understand the Safety Data Sheet (SDS) for the specific chemical batch in use.
-
Gather Materials: Assemble all necessary equipment and PPE before handling the chemical.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[12][13]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation. Avoid generating dust.[3][10]
-
Transfer: Keep containers tightly closed when not in use.[2][4][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][3][4]
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation to the area.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[10][14] Avoid actions that generate dust.[10]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) office.
-
Classification: This chemical and its containers must be treated as hazardous waste.[10][11][14] Chemical waste generators are responsible for proper classification according to federal, state, and local regulations.[10][14]
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.[11] Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents.[11][14]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the waste container in a designated and secure satellite accumulation area.[11]
-
Disposal: Arrange for collection by the institution's EHS office or a licensed waste disposal contractor.[11] Do not dispose of down the drain or in regular trash.[12][14] Empty containers retain residue and must be disposed of in the same manner as the chemical.[11]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Skin Contact | Remove contaminated clothing immediately.[4] Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][10] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |
Chemical Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. lithofin.com [lithofin.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


